The primary methodology for determining eniporide's potency and mechanism involves measuring NHE1 activity in cellular models.
This compound exerts its effects by specifically inhibiting NHE1. The following diagram illustrates the key pathway and the point of this compound's action.
Visualization of the NHE1-mediated injury pathway and this compound's inhibitory role.
During ischemia, heart cells become acidic, which activates NHE1. The exchanger attempts to normalize the pH by extruding one H⁺ ion out of the cell in exchange for one Na⁺ ion coming in [2]. This leads to a dangerous accumulation of intracellular Na⁺. During reperfusion, the Na⁺/Ca²⁺ exchanger (NCX) operates in reverse mode to expel the excess Na⁺, which in turn causes a massive influx of Ca²⁺ [3] [2]. The resulting calcium overload triggers hypercontraction, rupture of the cell, and activation of degradative enzymes, ultimately leading to cell death and infarction [3]. By inhibiting NHE1, this compound blocks the initial Na⁺ influx, thereby preventing the downstream cascade of calcium overload and cell death [1] [4].
Despite strong preclinical evidence, a large Phase 2 clinical trial investigating this compound in patients with acute ST-elevation myocardial infarction did not meet its primary endpoint.
| Trial Feature | Description |
|---|---|
| Trial Design | International, prospective, randomized, double-blind, placebo-controlled phase 2 trial [4] |
| Patients | Patients receiving thrombolysis or primary angioplasty for acute ST-elevation MI [4] |
| Dosing | 50, 100, 150, or 200 mg this compound as a 10-min infusion before reperfusion [4] |
| Primary Endpoint | Infarct size measured by cumulative release of α-HBDH enzyme [4] |
| Key Finding | No significant difference in enzymatic infarct size or clinical outcome (death, shock, heart failure) versus placebo [4] |
| Notable Subgroup | A significant reduction in the incidence of heart failure was observed in patients reperfused late (>4 hours) [4] |
Understanding this compound's profile is easier when compared to other compounds.
Eniporide works by inhibiting the sodium-hydrogen exchanger 1 (NHE1) on the cardiac cell membrane [1]. The rationale for its use is based on the following pathway, which is often dysregulated during a heart attack and subsequent restoration of blood flow:
This compound inhibits NHE1 to prevent sodium and calcium overload, key drivers of cellular damage during ischemia-reperfusion.
The following table summarizes a typical methodology from a key preclinical study that investigated the effects of this compound [2].
| Aspect | Description |
|---|---|
| Model | Isolated guinea pig hearts (Langendorff preparation) |
| Primary Injury | 35 minutes of global no-flow ischemia, followed by 110 minutes of reperfusion |
| Experimental Groups | 1. Control (pH 7.4 buffer) 2. NHE Activation (pH 8.0 buffer) 3. pH 8.0 buffer + this compound | | Treatment Protocol | Perfused with this compound for 10 min before ischemia and 10 min after reperfusion | | Key Measurements | Left ventricular pressure (LVP), Mitochondrial NADH/FAD (redox state), Mitochondrial calcium, Superoxide generation, Infarct size |
Outcome: The study concluded that this compound administration improved post-ischemic contractile recovery and reduced cell death. It also helped restore the mitochondrial redox state, reduced mitochondrial calcium loading, and lowered the production of reactive oxygen species [2].
Despite promising preclinical results, this compound failed to demonstrate benefit in a large clinical trial, as summarized below.
| Trial Name | ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) [1] | | :--- | :--- | | Patient Population | Patients with acute myocardial infarction (anterior or inferior) receiving reperfusion therapy (primary angioplasty or thrombolysis) within 6 hours of symptom onset [1]. | | Primary Endpoint | Infarct size, measured by the area under the curve (AUC) for cardiac enzymes (CK-MB, Troponin T) over 72 hours [1]. | | Key Findings | The trial found that this compound did not reduce infarct size compared to placebo. There was also no improvement in clinical outcomes such as death, cardiogenic shock, or heart failure [1]. | | Conclusion/Status | The clinical development of this compound was not pursued further after this trial showed a lack of cardioprotective effect in humans [1]. |
Eniporide is a potent and selective NHE-1 inhibitor that was extensively investigated for its potential to reduce myocardial injury following ischemia and reperfusion. As a acylguanidine derivative, this compound specifically targets the sodium-hydrogen exchanger isoform 1 (NHE-1), which is the primary subtype found in cardiac muscle cells. The compound emerged from drug discovery efforts aimed at developing more selective and potent NHE-1 inhibitors than earlier agents like amiloride, which had multiple off-target effects on other ion channels and receptors [1].
The molecular mechanism underlying this compound's cardioprotective effects involves inhibition of the NHE-1 transporter during ischemic conditions. Under normal physiological pH conditions, NHE-1 activity is minimal, but during ischemia, intracellular acidosis activates the exchanger. This leads to increased intracellular sodium accumulation, which subsequently drives calcium overload through reverse-mode sodium-calcium exchange (Na+/Ca2+). The resulting calcium overload is particularly damaging to mitochondria, promoting the mitochondrial permeability transition pore (mPTP) opening, oxidative stress, and ultimately cardiomyocyte death [2]. By selectively blocking NHE-1, this compound interrupts this pathological cascade at its initiation, reducing both sodium and calcium loading during ischemia and reperfusion.
The pharmacokinetic and pharmacodynamic profile of this compound has been characterized in human studies. The drug demonstrates linear pharmacokinetics with an average elimination half-life of approximately 2 hours. The mean total body clearance is 34.4 L/h, with a mean volume of distribution at steady state of 77.5 L, indicating substantial tissue distribution. Approximately 43% of the administered dose is excreted unchanged in urine. Critically, pharmacodynamic studies using platelet swelling assays as a biomarker for NHE-1 inhibition established an average IC50 value of 12 ng/mL for this compound's effect on its target [3]. This pharmacokinetic-pharmacodynamic relationship provided the foundation for dosing regimens in subsequent clinical trials.
This compound demonstrates substantial potency in biochemical assays measuring NHE-1 inhibition. In human platelet assays, this compound inhibited NHE-1 with an IC50 value of 40±11 nmol/L, making it approximately three times less potent than the experimental compound T-162559 (IC50: 13±3 nmol/L) but significantly more potent than cariporide (IC50: 209±75 nmol/L) [1]. This structure-activity relationship highlights the importance of the guanidine moiety in determining inhibitory potency against NHE-1. The platelet swelling assay used to determine these values provides a reliable biomarker for NHE-1 inhibition, as platelets predominantly express the NHE-1 isoform, and the assay measures cell swelling induced by sodium propionate-activated NHE-1 activity [1] [3].
The cardioprotective efficacy of this compound has been extensively evaluated in various animal models of myocardial ischemia-reperfusion injury. In isolated guinea pig heart preparations subjected to 35 minutes of global ischemia followed by reperfusion, this compound treatment resulted in significantly improved functional recovery and reduced infarct size compared to controls. Importantly, this compound administration prevented the excessive mitochondrial calcium overload and oxidative stress observed in untreated hearts, with studies showing reduced superoxide generation at 30 minutes of reperfusion and improved mitochondrial redox state throughout the reperfusion period [2].
Table 1: Preclinical Efficacy of this compound in Animal Models
| Model System | Ischemia Duration | This compound Dose | Key Findings | Reference |
|---|---|---|---|---|
| Isolated guinea pig hearts | 35 min global ischemia | Not specified | Improved functional recovery, reduced mtCa2+ overload, decreased superoxide generation | [2] |
| Perfused rat hearts | Global ischemia-reperfusion | 10-100 nmol/L | Concentration-dependent inhibition of contractile reduction and LDH release | [1] |
| Rabbit LAD occlusion | Coronary occlusion-reperfusion | Not specified | Significant reduction in infarct size (47-51% vs 74% in controls) | [1] |
In isolated perfused rat heart models of global ischemia and reperfusion, this compound demonstrated concentration-dependent protective effects at doses ranging from 10-100 nmol/L. These benefits included significant inhibition of the reduction in cardiac contractility, progression of cardiac contracture, and increase in lactate dehydrogenase (LDH) release after global ischemia and reperfusion. The therapeutic effects were observed at lower concentration ranges compared to other NHE-1 inhibitors like cariporide, highlighting this compound's favorable potency profile [1]. Additionally, in rabbit models of myocardial infarction induced by left coronary artery occlusion and reperfusion, intravenous administration of this compound significantly reduced infarct size normalized by area at risk from 74±6% in vehicle controls to 47±5% and 51±7% at doses of 0.03 and 0.1 mg/kg, respectively [1].
The ESCAMI trial (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) was an international, prospective, randomized, double-blind, placebo-controlled phase 2 trial designed to evaluate the efficacy of this compound as an adjunct to reperfusion therapy in patients with acute ST-elevation myocardial infarction (STEMI). The study enrolled 1,389 patients across multiple centers, with participants randomized to receive either placebo or one of several this compound doses (50 mg, 100 mg, 150 mg, or 200 mg) administered as a 10-minute intravenous infusion initiated before reperfusion therapy. The primary efficacy endpoint was infarct size measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (alpha-HBDH) over 72 hours (area under the curve). Important secondary endpoints included creatine kinase and troponin release, clinical events within the first six weeks, and extent of ST-segment resolution [4] [5] [6].
The trial employed a two-stage design to identify the most effective dosing regimen. Stage 1 evaluated four this compound doses (50 mg, 100 mg, 150 mg, and 200 mg) against placebo in 430 patients to identify potential efficacy signals. Based on Stage 1 results, which suggested potential benefit with the 100 mg and 150 mg doses, Stage 2 further evaluated these two doses against placebo in 959 additional patients. The study population consisted of patients aged 18-75 years presenting with STEMI within 6 hours of symptom onset, with reperfusion therapy consisting of either primary percutaneous coronary intervention (38% of patients) or thrombolytic therapy (61% of patients) [6].
Despite promising preclinical data and an initial efficacy signal in Stage 1 of the trial, the over ESCAMI results demonstrated no significant benefit of this compound on the primary endpoint of infarct size reduction. In Stage 1, the 100 mg and 150 mg this compound doses showed reductions in infarct size compared to placebo (mean alpha-HBDH AUC: 44.2 U/mL×h for placebo, 40.2 for 100 mg this compound, and 33.9 for 150 mg this compound), with the most pronounced effects observed in the angioplasty subgroup. However, these promising findings were not replicated in Stage 2, where no significant differences in enzymatic infarct size were observed between the treatment groups (placebo: 41.2 U/mL×h, 100 mg this compound: 43.0, 150 mg this compound: 41.5) [4] [5].
Table 2: Summary of ESCAMI Clinical Trial Results
| Trial Parameter | Stage 1 Results | Stage 2 Results |
|---|---|---|
| Placebo infarct size (alpha-HBDH AUC) | 44.2 U/mL×h | 41.2 U/mL×h |
| 100 mg this compound infarct size | 40.2 U/mL×h (9% reduction) | 43.0 U/mL×h (no benefit) |
| 150 mg this compound infarct size | 33.9 U/mL×h (23% reduction) | 41.5 U/mL×h (no benefit) |
| Clinical outcomes | No overall effect on death, shock, heart failure, or arrhythmias | No overall effect on clinical outcomes |
| Notable subgroup finding | - | Significant reduction in heart failure in patients reperfused late (>4 hours) |
The platelet swelling assay serves as a crucial biomarker for assessing NHE-1 inhibitory activity and was employed extensively in this compound development. The methodology involves several precise steps. First, blood collection is performed using citrate as an anticoagulant (9:1 blood:citrate ratio). The blood is then centrifuged at 3000 rpm for 5 seconds to obtain platelet-rich plasma (PRP), with the remaining blood centrifuged at 3000 rpm for 5 minutes to obtain platelet-poor plasma (PPP). Platelet counting is performed using an automated hematology analyzer, with human and rat platelet counts adjusted to 4×10⁵ cells/μL and 1×10⁵ cells/μL, respectively [1].
The actual NHE-1 activity measurement is conducted using an aggregometer to monitor changes in light transmission associated with cell swelling. PRP (200 μL) is placed in a cuvette and stirred at 1000 rpm while being prewarmed for 5 minutes at 37°C. The test compound (this compound or comparator) is added to the cuvette 3 minutes before initiating NHE-1 activation. Activation of NHE-1 is achieved by applying Na propionate solution (600 μL, containing 135 mmol/L Na propionate, 20 mmol/L HEPES, 1 mmol/L CaCl₂, 1 mmol/L MgCl₂, 10 mmol/L glucose, pH 6.7). The acidic intracellular environment created by propionate acidification activates NHE-1, leading to sodium influx, cellular swelling due to water accumulation, and increased light transmission through the PRP sample. The maximum velocity of the increase in light transmission is used to quantify NHE activity, with IC50 values determined from the linear portion of the relationship between log inhibitor concentration and NHE activity using linear regression analysis [1] [3].
The Langendorff perfused heart model provides a robust system for evaluating cardiac function, metabolism, and injury in a controlled setting. For this compound studies, guinea pigs (n=84) were anesthetized with ketamine (50 mg/kg, intraperitoneally) and decapitated. After thoracotomy, hearts were rapidly removed and perfused via the aortic root at 55 mmHg pressure with HEPES buffer solution (gassed with 5% CO₂, 95% O₂) containing (in mM): 140 Na⁺, 4.5 K⁺, 2.5 Ca²⁺, 1.2 Mg²⁺, 134 Cl⁻, 11.5 glucose, 2 pyruvate, 16 mannitol, 0.1 probenecid, 0.05 EDTA, 5U/L insulin, and 5 HEPES at pH 7.4 and 37°C. For alkaline perfusion studies, buffer pH was adjusted to 8.0 by titrating CO₂ into HEPES buffer with 1M NaOH [2].
Functional parameters including isovolumetric left ventricular pressure (LVP) and its first derivatives (dLVP/dtmax for contractility; dLVP/dtmin for relaxation), heart rate, and coronary flow were continuously monitored. Coronary arterial and venous blood samples were analyzed for Na⁺, K⁺, Ca²⁺, pCO₂, pO₂, and pH using an intermittently self-calibrating analyzer system. Metabolic parameters including cardiac oxygen delivery, consumption (MVO₂), cardiac efficiency (developed LVP×HR/MVO₂), and percent O₂ extraction were calculated from these measurements. The experimental protocol involved perfusing hearts with buffer at pH 7.4 (control) or pH 8.0 with or without this compound for 10 minutes before and 10 minutes after 35 minutes of global ischemia, followed by 110 minutes of reperfusion with pH 7.4 buffer alone [2].
Several fluorescence techniques were employed to assess mitochondrial function and cellular injury in real-time during ischemia-reperfusion experiments. A trifurcated fiberoptic probe (3.8 mm² per bundle) was placed directly on the left ventricular free wall to measure fluorescence at specific excitation (λex) and emission (λem) wavelengths using spectrophotofluorometry [2].
The discrepancy between preclinical and clinical results with this compound highlights significant challenges in translating cardioprotective therapies targeting ischemia-reperfusion injury. While this compound demonstrated consistent and robust benefits across multiple animal species and experimental models, these protective effects failed to materialize in the large, well-controlled ESCAMI trial [4] [6]. This translational gap may be attributed to several factors, including species differences in NHE-1 expression or activity, comorbidities and medications in human patients that alter the response to ischemia-reperfusion injury, and differences in ischemia duration and severity between controlled animal experiments and clinical myocardial infarction.
The timing of administration represents another critical factor potentially influencing this compound's efficacy. In animal models, this compound is typically administered before or during ischemia, while in the ESCAMI trial, treatment was initiated shortly before reperfusion therapy. This temporal difference in drug administration relative to the ischemic insult may significantly impact therapeutic efficacy, as the critical window for targeting NHE-1 activation might occur earlier in the ischemic cascade. Supporting this concept, preclinical studies with other cardioprotective agents like TRO40303 have demonstrated that administration before reperfusion is essential for efficacy, with dramatically reduced benefit when given after reperfusion [7].
The failure of this compound in clinical trials reflects a broader pattern of challenges in translating cardioprotective therapies from bench to bedside. Other NHE-1 inhibitors, including cariporide, similarly failed to demonstrate consistent clinical benefit despite promising preclinical data. These collective findings have led to serious questions about the fundamental pathophysiological differences between animal models and human myocardial infarction, and whether NHE-1 inhibition alone is sufficient to confer meaningful protection in the complex clinical setting of acute myocardial infarction with multiple comorbidities and concomitant medications [4] [6].
Diagram: Mechanism of NHE-1 inhibition by this compound during ischemia-reperfusion injury. This compound blocks NHE-1 activation, interrupting the pathological cascade leading to cardiomyocyte death.
Diagram: Experimental workflow for evaluating this compound efficacy in isolated heart models of ischemia-reperfusion injury.
The comprehensive evaluation of this compound reveals a compelling preclinical profile with consistent cardioprotective effects across species, yet ultimately demonstrates the challenges of clinical translation in the field of ischemia-reperfusion injury modification. While the compound demonstrated high potency for NHE-1 inhibition, favorable pharmacokinetic properties, and robust efficacy in reducing infarct size and improving functional recovery in animal models, these benefits failed to translate into significant clinical outcomes in the large ESCAMI trial [4] [6]. This disconnect highlights the complexities of human myocardial infarction compared to controlled animal models and suggests that targeting a single mechanism in the multifaceted pathophysiology of ischemia-reperfusion injury may be insufficient.
Future efforts to develop cardioprotective therapies should consider several strategic approaches. First, combination therapies targeting multiple pathways in the ischemia-reperfusion cascade (such as mitochondrial permeability transition, oxidative stress, and calcium overload simultaneously) may yield more robust protection than single-target agents. Second, improved patient stratification based on biomarkers or imaging parameters may identify subgroups most likely to benefit from NHE-1 inhibition or other targeted therapies. Third, refined timing of administration, potentially involving pre-hospital treatment initiation in high-risk patients, might better align with the critical window for therapeutic efficacy. Finally, the development of novel compounds with improved tissue penetration, mitochondrial targeting, or dual mechanisms of action may overcome the limitations of earlier agents like this compound [2] [7].
Eniporide (EMD 85131) is a potent and selective sodium-hydrogen exchanger-1 (NHE-1) inhibitor belonging to the acylguanidine chemical class. It was developed specifically as a cardioprotective agent targeting the pathophysiological processes activated during myocardial ischemia and reperfusion. The drug exhibits high binding affinity for the extracellular Na+ binding site of NHE-1, acting as a competitive antagonist to block ion transport.
The molecular mechanism through which this compound exerts its cardioprotective effects involves a well-characterized signaling cascade that originates during myocardial ischemia and culminates in cellular death during reperfusion:
Figure 1: Molecular mechanism of this compound in preventing ischemia-reperfusion injury. NHE-1 activation during intracellular acidosis drives sodium influx, leading to calcium overload via reverse Na+/Ca2+ exchange (NCX), mitochondrial permeability transition pore (mPTP) opening, and ultimately cell death. This compound specifically inhibits NHE-1 activation, interrupting this pathological cascade.
The primary molecular target of this compound is the NHE-1 isoform, which is the predominant sodium-hydrogen exchanger in cardiac myocytes. Under normal physiological conditions, NHE-1 maintains intracellular pH by extruding protons in exchange for sodium ions. However, during ischemia, the resulting intracellular acidosis activates NHE-1 in an attempt to restore pH homeostasis. This activation leads to substantial intracellular sodium accumulation ([Na+]i), particularly during reperfusion when the transmembrane pH gradient is maximal [1] [2].
The critical pathophysiological consequence occurs during reperfusion through the reverse mode of the Na+/Ca2+ exchanger (NCX), which extrudes sodium in exchange for calcium influx. The sodium overload created by NHE-1 activation drives this exchanger to operate in reverse, resulting in devastating calcium overload within cardiac myocytes. This elevated intracellular calcium, particularly within mitochondria, promotes opening of the mitochondrial permeability transition pore (mPTP), which represents a key determinant of reperfusion-induced cell death. The mPTP opening causes collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately both apoptotic and necrotic cell death pathways [1] [2] [3].
Comparative pharmacological studies have demonstrated this compound's superior potency relative to other NHE-1 inhibitors. In direct head-to-head comparisons, this compound exhibited significantly greater potency than cariporide, with IC50 values of 40±11 nmol/L versus 209±75 nmol/L for human platelet NHE-1 inhibition [4]. This enhanced pharmacological profile generated considerable interest in this compound as a promising therapeutic candidate for limiting myocardial infarct size in the setting of acute coronary syndromes.
This compound demonstrated consistent cardioprotective effects across multiple animal models of ischemia-reperfusion injury. The drug was evaluated in various species including rats, rabbits, and guinea pigs, utilizing both in vivo coronary occlusion models and isolated perfused heart preparations (Langendorff). These studies consistently demonstrated that this compound administration significantly reduces myocardial infarct size, improves functional recovery, and attenuates arrhythmias during reperfusion.
In a pivotal rabbit model of coronary occlusion and reperfusion, intravenous this compound administered at doses of 0.03 and 0.1 mg/kg resulted in substantial infarct size reduction compared to vehicle controls (47±5% and 51±7% versus 74±6% infarct size/area at risk, respectively; p<0.05) [4]. This infarct-limiting effect was accompanied by improved recovery of contractile function and reduced incidence of ventricular arrhythmias during the reperfusion phase.
Mechanistic studies in isolated guinea pig hearts provided crucial insights into this compound's effects on mitochondrial function and ion homeostasis. Using spectrophotometric fluorometry, researchers demonstrated that this compound treatment prevented the pathological oxidation of mitochondrial NADH and FAD during reperfusion, reduced mitochondrial calcium overload, and attenuated superoxide generation [2]. These findings established a direct link between NHE-1 inhibition and preservation of mitochondrial integrity, highlighting the central role of the mitochondrion as a target for this compound's cardioprotective effects.
Table 1: Summary of Key Preclinical Efficacy Findings for this compound
| Model System | Species | Dose/Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Coronary occlusion-reperfusion | Rabbit | 0.03, 0.1 mg/kg IV | Infarct size reduced from 74.6% (vehicle) to 47.5% and 51.7% | [4] |
| Isolated perfused heart | Rat | 3 μM | Ischemic Na+ overload reduced to 146% vs 293% in controls; significantly improved post-ischemic contractile recovery | [3] |
| Isolated perfused heart | Guinea pig | Therapeutic concentration | Prevented mitochondrial oxidation, reduced Ca2+ overload and superoxide generation | [2] |
| Human platelet NHE-1 | In vitro | IC50: 40±11 nmol/L | 5-fold greater potency than cariporide (IC50: 209±75 nmol/L) | [4] |
The dose-response relationship for this compound has been carefully characterized in preclinical models. In isolated rat hearts, this compound demonstrated efficacy at concentrations as low as 10-100 nmol/L, significantly lower than required for cariporide [4]. The therapeutic window was established with optimal efficacy observed at 3 μM concentration in buffer-perfused heart models, effectively reducing ischemic sodium overload and improving post-ischemic functional recovery without apparent toxicity [3].
A particularly important finding from comparative studies was this compound's superior efficacy profile relative to other NHE inhibitors. When directly compared with EIPA and cariporide in rat hearts subjected to global ischemia, this compound treatment resulted in the most pronounced reduction in intracellular sodium accumulation (146±6% of baseline vs. 293±26% in untreated controls) and the greatest improvement in recovery of rate-pressure product during reperfusion [3]. This enhanced performance was attributed to this compound's greater selectivity for the NHE-1 isoform and more favorable pharmacological properties.
The Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction (ESCAMI) trial represented the pivotal clinical evaluation of this compound in human subjects. This international, prospective, randomized, double-blind, placebo-controlled phase 2 trial enrolled 1,389 patients with acute ST-elevation myocardial infarction (STEMI) undergoing reperfusion therapy (either primary angioplasty or thrombolysis) within six hours of symptom onset [5] [6].
The trial employed a two-stage, dose-ranging design. Stage 1 evaluated four this compound doses (50, 100, 150, and 200 mg) administered as a 10-minute intravenous infusion before reperfusion therapy in 430 patients. Based on Stage 1 results, Stage 2 further evaluated the 100 mg and 150 mg doses in 959 additional patients. The primary efficacy endpoint was infarct size determined by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours [5] [6].
Despite promising preclinical data and encouraging signals in Stage 1, the ESCAMI trial failed to demonstrate a beneficial effect of this compound on its primary endpoint. In Stage 1, the 100 mg and 150 mg doses showed 25.7% and 41.7% reductions in enzymatic infarct size, respectively, particularly in patients undergoing primary angioplasty. However, these findings were not confirmed in Stage 2, where no significant differences in α-HBDH release were observed between the this compound and placebo groups (41.2 U/mL×h for placebo vs. 43.0 and 41.5 for 100 mg and 150 mg this compound, respectively) [5] [6].
Table 2: Summary of ESCAMI Trial Clinical Outcomes
| Endpoint | Placebo Group | This compound 100 mg | This compound 150 mg | Statistical Significance |
|---|---|---|---|---|
| Primary Endpoint | ||||
| α-HBDH AUC (U/mL×h) | 41.2 | 43.0 | 41.5 | NS |
| Secondary Endpoints | ||||
| CK-MB release | Baseline | No difference | No difference | NS |
| Troponin release | Baseline | No difference | No difference | NS |
| ST-segment resolution | Baseline | No difference | No difference | NS |
| Clinical Outcomes | ||||
| Combined death/CHF/shock/arrhythmias | Baseline | No difference | No difference | NS |
| Heart failure (late reperfusion) | Baseline | Significant reduction | Significant reduction | p<0.05 |
The secondary endpoints of the ESCAMI trial similarly showed no treatment benefit. There were no significant differences in creatine kinase or troponin release, ST-segment resolution, or composite clinical outcomes (death, cardiogenic shock, heart failure, or life-threatening arrhythmias) between the treatment groups [6]. A single potential signal of benefit was observed in a prespecified subgroup analysis of patients reperfused more than 4 hours after symptom onset, where this compound administration was associated with a reduced incidence of heart failure. However, this isolated finding in a subgroup analysis was not considered sufficient evidence of efficacy [5] [6].
From a safety perspective, this compound was generally well-tolerated with no significant differences in adverse events compared to placebo. This favorable safety profile was consistent with the drug's selective mechanism of action and the absence of significant effects on hemodynamic parameters or other organ systems [6].
The Langendorff perfused heart preparation represents a fundamental experimental model for evaluating cardioprotective agents like this compound. The standard protocol involves several key steps that have been optimized for the study of ischemia-reperfusion injury:
Heart Extraction: Animals (typically rats, rabbits, or guinea pigs) are anesthetized using sodium pentobarbital (50 mg/kg i.p.) and administered heparin (1000 U/kg i.v.) to prevent intracoronary thrombosis. The hearts are rapidly excised through thoracotomy and immersed in cold (4°C) cardioplegic solution to induce immediate arrest and protect during preparation [2] [4] [3].
Perfusion Apparatus: The aorta is cannulated and retrogradely perfused at constant pressure (55-80 mmHg) or constant flow with oxygenated (95% O2, 5% CO2) buffer solution maintained at 37°C. The standard perfusion buffer contains (in mM): 140 Na+, 4.5 K+, 2.5 Ca2+, 1.2 Mg2+, 134 Cl-, 11.5 glucose, 2 pyruvate, 16 mannitol, 0.1 probenecid, 0.05 EDTA, 5 U/L insulin, and 5 HEPES at pH 7.4 [2].
Functional Assessment: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer for continuous measurement of left ventricular pressure (LVP), its first derivatives (dP/dtmax and dP/dtmin), heart rate, and coronary flow. Cardiac function is typically expressed as the rate-pressure product (RPP = LVP × heart rate) [2] [3].
Ischemia-Reperfusion Protocol: After stabilization, global no-flow ischemia is induced for 30-35 minutes by complete cessation of coronary flow, followed by 30-120 minutes of reperfusion. This compound is typically administered in the perfusion buffer for 10-15 minutes before ischemia and during the initial 10 minutes of reperfusion at concentrations ranging from 3-10 μM [2] [3].
Endpoint Measurements: Key endpoints include functional recovery (percentage recovery of RPP), infarct size assessment (TTC staining or LDH release), and intracellular ion homeostasis (NMR spectroscopy or fluorescent probes) [2] [3].
For translational assessment of cardioprotective efficacy, the in vivo coronary occlusion-reperfusion model provides critical preclinical data:
Surgical Preparation: Animals (typically rabbits, pigs, or dogs) are anesthetized, intubated, and ventilated. A thoracotomy is performed to access the heart, and a snares is placed around a major coronary artery (typically the left anterior descending artery) [4].
Infarction Protocol: The coronary artery is occluded for 30-60 minutes, followed by 120-180 minutes of reperfusion. Regional ischemia is confirmed by ECG changes and myocardial cyanosis. This compound is administered intravenously as a bolus (0.03-0.3 mg/kg) 10-15 minutes before reperfusion [4].
Infarct Size Quantification: After reperfusion, the coronary artery is re-occluded, and Evans blue dye is injected to delineate the area at risk. The heart is excised, sliced, and incubated with triphenyltetrazolium chloride (TTC) to distinguish viable (red) from necrotic (pale) tissue. Infarct size is expressed as a percentage of the area at risk [4].
This experimental workflow for assessing efficacy in ischemia-reperfusion models can be visualized as follows:
Figure 2: Experimental workflow for in vivo coronary occlusion-reperfusion studies. Animals undergo surgical preparation followed by drug administration before induction of coronary artery ischemia. After a defined ischemic period, reperfusion is initiated, followed by tissue processing and data analysis to quantify cardioprotective efficacy.
Several specialized techniques have been employed to elucidate this compound's effects on intracellular ion homeostasis and mitochondrial function:
Intracellular Sodium and pH Measurement: Simultaneous 31P and 23Na NMR spectroscopy allows real-time monitoring of intracellular pH and sodium levels during ischemia and reperfusion. Hearts are perfused in specialized NMR-compatible perfusion systems, and spectra are acquired throughout the experimental protocol [3].
Mitochondrial Function Assessment: Spectrofluorometric methods using specific fluorescent probes (e.g., indo-1 for calcium, DHE for superoxide, NADH/FAD autofluorescence) enable continuous monitoring of mitochondrial parameters in isolated perfused hearts. A fiberoptic probe is placed directly on the ventricular surface to measure fluorescence signals [2].
NHE-1 Inhibition Potency Assay: The inhibitory potency of this compound is determined using human or rat platelets. Platelet-rich plasma is exposed to Na+ propionate solution to induce intracellular acidification and activate NHE-1. The rate of NHE-1-mediated recovery from acidosis is measured by light transmission changes associated with cell swelling, with and without this compound pretreatment [4].
The discrepancy between compelling preclinical data and negative clinical trial results with this compound highlights significant challenges in translating cardioprotective therapies for ischemia-reperfusion injury. Several factors may account for this translational failure:
The timing of administration appears critical for NHE-1 inhibitors to exert their protective effects. Preclinical models typically administer drugs before reperfusion, while clinical protocols often face logistical challenges in achieving adequate target tissue concentrations before coronary flow is restored. In the ESCAMI trial, despite efforts to administer this compound before reperfusion, variations in actual timing relative to reperfusion may have compromised efficacy [1] [6].
Patient-related factors also significantly influence treatment response. Comorbid conditions common in the STEMI population, including diabetes, hypertension, hypercholesterolemia, and advanced age, have been shown in preclinical models to increase the threshold for cardioprotection or completely abolish the efficacy of NHE-1 inhibitors. These conditions are associated with impaired activation of the reperfusion injury salvage kinase (RISK) pathway, which appears necessary for NHE-1 inhibitor efficacy [1].
The dosing strategy used in clinical trials may have been suboptimal. While this compound demonstrated efficacy at nanomolar concentrations in vitro, the complex pharmacokinetics and protein binding in humans may have resulted in insufficient myocardial concentrations. Additionally, the narrow therapeutic window for protection—with potential loss of efficacy at both insufficient and excessive doses—creates significant challenges for clinical dosing [1] [6].
Future directions for NHE-1 inhibition therapy may include:
Combination Therapy Approaches: Given the multifactorial nature of reperfusion injury, combining NHE-1 inhibitors with other cardioprotective agents targeting different pathways (e.g., mPTP opening, oxidative stress, inflammation) may yield synergistic benefits [1].
Patient Stratification Strategies: Identifying biological markers that predict responsiveness to NHE-1 inhibition could enable targeted therapy in likely responders, potentially improving overall treatment effects [1].
Novel Administration Protocols: Exploring alternative dosing regimens, including prolonged infusion or repeated administration, may help maintain therapeutic concentrations throughout the vulnerable period of reperfusion [6].
Structural Optimization: Developing next-generation NHE-1 inhibitors with improved pharmacokinetic properties and greater potency, such as the experimentally tested T-162559 compound, may overcome limitations of earlier agents [4].
The table below summarizes the core chemical and functional characteristics of Eniporide.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Internal Code | EMD 96785 [1] |
| CAS Number | 176644-21-6 (Free base); 211813-86-4 (Hydrochloride salt) [1] [2] |
| Molecular Formula | C₁₄H₁₆N₄O₃S [1] |
| Molecular Weight | 320.37 g/mol (Free base); 356.83 g/mol (Hydrochloride) [1] [2] |
| Primary Target | Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) [1] |
| Mechanism of Action | Selective inhibition of the NHE-1 transporter, which is activated during myocardial ischemia and reperfusion. Blocking this exchanger is theorized to reduce intracellular sodium and calcium overload, thereby limiting cell death and improving cardiac recovery [1]. |
| Primary Research Focus | Limiting infarct size and improving cardiac performance after myocardial ischemia/reperfusion, particularly in experimental models of cardioplegic arrest and acute myocardial infarction [1] [3]. |
This compound functions by specifically blocking the NHE-1 isoform of the Na+/H+ exchanger. During ischemia, the intracellular environment becomes acidic. Upon reperfusion, the activation of NHE-1 in an attempt to correct the pH leads to harmful intracellular sodium accumulation, which in turn causes a damaging calcium overload via the Na⁺/Ca²⁺ exchanger. This compound's inhibition of NHE-1 is intended to disrupt this pathway and prevent myocyte injury [1].
The diagram below illustrates this core mechanism and the proposed protective effect of this compound.
Figure 1: Proposed mechanism of NHE-1 inhibition by this compound in ischemia/reperfusion injury.
The most cited in vivo study investigating this compound was conducted in a pig model of cardioplegic arrest. The tables below summarize the experimental groups and the key outcomes from this study [3] [4] [5].
Table 2: Experimental Groups from Pig Model of Cardioplegic Arrest
| Group Name | Sample Size (n) | Treatment Description |
|---|---|---|
| Control | 7 | No administration of this compound [3] [5]. |
| ENI-CP | 7 | 2 μmol/L this compound added to the cardioplegia solution only [3] [5]. |
| ENI-CP+iv | 7 | Systemic intravenous infusion of 3 mg/kg this compound before cardioplegia, plus 2 μmol/L added to the cardioplegia solution [3] [5]. |
Table 3: Summary of Key Findings from the Pig Model Study | Parameter Category | Specific Metrics | Result | | :--- | :--- | :--- | | Hemodynamics | Vascular pressures, Cardiac Index | No statistically significant differences between groups [3] [5]. | | Cardiac Performance | Preload Recruitable Stroke Work (PRSW), Tau (LV relaxation constant) | No statistically significant differences between groups [3] [5]. | | Myocardial Energetics & Content | ATP, ADP, AMP, Glycogen, Water Content | No statistically significant differences between groups [3] [5]. | | Overall Conclusion | In this acute model using healthy pig hearts, this compound did not show a significant beneficial effect on cardiac performance or high-energy phosphate content after ischemia/reperfusion [3] [5]. |
The following methodology provides a detailed workflow for the key in vivo experiment cited above, which can serve as a reference for researchers designing similar studies [3] [4] [5].
Figure 2: Experimental workflow for the pig model of cardioplegic arrest.
Detailed Steps:
Although this compound itself advanced to clinical trials, its development appears to have halted. The available data from the pig study [3] [5] may provide insight into potential challenges in demonstrating efficacy in more complex, clinically relevant models.
However, research into NHE inhibitors as a drug class for cardiac protection continues. For instance, TY-51924 is another NHE inhibitor that has progressed to a Phase IIa clinical trial as an adjunctive therapy for patients with ST-elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (pPCI) [6]. This indicates that the fundamental therapeutic strategy of NHE inhibition remains an area of active scientific and clinical interest.
This compound is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1) [1]. The following table summarizes its key pharmacokinetic parameters, characterized in healthy subjects and patients with acute myocardial infarction (AMI) [2] [3].
| Parameter | Healthy Subjects | Patients with AMI |
|---|---|---|
| Half-life (t₁/₂) | ~2 hours | Data consistent with healthy subjects |
| Total Body Clearance (CL) | 34.4 L/h (∼29.2 L/h in population PK) | ∼20.8 L/h (population PK) |
| Volume of Distribution (Vdss) | 77.5 L (∼20.4 L in population PK) | ∼16.9 L (population PK) |
| Mean Residence Time (MRT) | 2.3 hours | - |
| Renal Excretion (unchanged) | 43% of dose | - |
| Major Metabolite | EMD 112,843 (∼27% of dose recovered in urine) | Present |
| Linearity | Linear kinetics observed from 2.5 mg to 400 mg doses [3] | - |
Covariate Analysis: A population pharmacokinetic analysis identified that age and creatinine clearance had a statistically significant effect on this compound's clearance and volume of distribution, respectively. However, the impact was deemed minimal and not sufficient to warrant dosage adjustments in the patient population [3].
Primary Mechanism: this compound is a potent and selective inhibitor of the NHE1 protein [1]. This exchanger is a membrane transporter that removes intracellular H⁺ ions in exchange for extracellular Na⁺ ions, playing a crucial role in regulating intracellular pH (pHi) [4] [5].
PD Biomarker: The pharmacodynamic activity of this compound was assessed in clinical studies using platelet-swelling time as a biomarker [2]. This effect is mediated by NHE1 inhibition on platelets and served as a surrogate for the drug's activity in cardiac tissue. The relationship between plasma concentration and effect was described by a direct Emax model, with an average IC₅₀ (half-maximal inhibitory concentration) of 12 ng/mL [2].
The following diagram illustrates the core mechanism of action of NHE1 inhibitors like this compound and their functional consequences, which formed the basis for their clinical investigation.
Figure 1: Mechanism of NHE1 inhibitors like this compound in preventing ischemia-reperfusion injury.
This compound was investigated in the ESCAMI trial (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) [1]. The drug was administered as an intravenous infusion at doses ranging from 2.5 mg to 400 mg in clinical studies [3].
While this compound's development was halted, research on sodium-hydrogen exchangers continued, leading to a successful drug targeting a different isoform:
Despite robust PK/PD characterization and a sound mechanistic rationale, this compound failed to demonstrate clinical efficacy in large trials for myocardial infarction. Its development represents a case where promising preclinical and early clinical data did not translate into therapeutic success.
Research on NHE1 inhibition has since pivoted to other fields, particularly oncology. Preclinical studies suggest that NHE1 inhibitors like cariporide may have anti-migratory and anti-proliferative effects on cancer cells, offering a potential new avenue for research [1] [5].
This compound is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). The following table summarizes key in vitro quantitative data for this compound and comparator compounds [1] [2].
| Inhibitor | Human NHE1 IC₅₀ (nmol L⁻¹) | Rat NHE1 IC₅₀ (nmol L⁻¹) | Relative Potency vs. Cariporide |
|---|---|---|---|
| This compound | 40 ± 11 | 44 ± 2 | ~5x more potent |
| Cariporide | 209 ± 75 | 75 ± 7 | (Baseline) |
| T-162559 | 13 ± 3 | 14 ± 2 | ~16x more potent |
The primary molecular mechanism of this compound is competition with sodium ions at the NHE1 transport site [3]. This compound belongs to the benzoylguanidine class of NHE1 inhibitors, which are distinct from the pyrazinoylguanidine class (e.g., amiloride derivatives) and are known for their high specificity for the NHE1 isoform [3].
This protocol outlines a standardized method for determining the inhibitory potency of this compound on NHE1 activity in human platelets, which can be adapted for other cell types expressing NHE1.
The following diagrams illustrate the core experimental workflow and the role of NHE1 in the context of ischemia.
Na+/H+ exchanger-1 (NHE1) inhibition represents a compelling therapeutic strategy for mitigating myocardial injury during cardiac surgery requiring cardiopulmonary bypass (CPB) and cardioplegic arrest. During ischemia and reperfusion, intracellular acidosis activates NHE1, leading to sodium influx that drives calcium overload via the Na+/Ca2+ exchanger—a key mediator of cellular injury and dysfunction. Eniporide (EMD 96785), a potent and selective NHE1 inhibitor, has demonstrated promising cardioprotective effects in various preclinical models of ischemia-reperfusion injury. However, translation of these benefits to clinically relevant large animal models and ultimately to patients has yielded mixed results, highlighting the critical importance of optimal experimental conditions and dosing regimens.
The porcine model provides an ideal platform for evaluating NHE1 inhibitors like this compound due to its strong anatomical and physiological similarities to the human cardiovascular system. Porcine hearts share comparable coronary circulation, receptor profiles, ion channels, and electrophysiological properties with humans, creating a translationally relevant context for assessing cardioprotective interventions [1]. Additionally, the reproducible nature of porcine CPB models allows for systematic investigation of drug efficacy under controlled conditions that mimic human cardiac surgery. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound in porcine CPB models, synthesizing methodologies from published studies to optimize future research in this area.
Table: this compound Dosing Regimens from Porcine Studies
| Administration Route | Dosing Regimen | Target Concentration | Study Reference |
|---|---|---|---|
| Systemic IV + Cardioplegia | 3 mg/kg IV bolus before cardioplegia + 2 μmol/L in cardioplegia solution | Serum: ~3.4 μg/mL | [3] |
| Cardioplegia Only | 2 μmol/L added directly to cardioplegia solution | Myocardial: Variable | [3] |
| Systemic IV Only | 3 mg/kg IV bolus followed by 40 mg/h infusion | Serum: Stable concentrations | [4] |
Functional Assessments:
Biochemical and Molecular Analyses:
Cardiac performance metrics following this compound administration in porcine CPB models have shown inconsistent results. In a study by Klass and colleagues, this compound treatment—whether administered systemically, added to cardioplegia, or both—demonstrated no significant improvement in standard hemodynamic parameters or sophisticated ventricular function indices like preload recruitable stroke work and Tau compared to controls [3]. Similarly, research on the related NHE1 inhibitor cariporide found no significant differences in left ventricular function or myocardial damage after cardioplegic arrest, with authors suggesting that crystalloid cardioplegia washes out the drug from myocardial tissue [4]. These findings contrast with more positive results observed in isolated heart preparations and small animal models, highlighting the importance of model selection in preclinical evaluation.
Table: Biochemical Outcomes in this compound-Treated Porcine Hearts
| Parameter | This compound Group | Control Group | Statistical Significance |
|---|---|---|---|
| ATP Content | No significant difference | No significant difference | p > 0.05 |
| ADP Content | No significant difference | No significant difference | p > 0.05 |
| AMP Content | No significant difference | No significant difference | p > 0.05 |
| Glycogen Content | No significant difference | No significant difference | p > 0.05 |
| Myocardial Water Content | No significant difference | No significant difference | p > 0.05 |
| Troponin T Release | No significant difference | No significant difference | p > 0.05 |
Despite sound theoretical rationale, this compound treatment in porcine CPB models has not demonstrated significant effects on myocardial energy metabolism or injury biomarkers. Studies measuring myocardial adenine nucleotides (ATP, ADP, AMP), glycogen content, and water content found no significant differences between this compound-treated and control groups following cardioplegic arrest and reperfusion [3]. Similarly, troponin T release, a sensitive marker of myocardial injury, was not significantly reduced with this compound treatment in these models [4]. The lack of effect on these biochemical parameters correlates with the absence of functional improvement and suggests that either the drug fails to reach effective concentrations at critical sites of action or that compensatory mechanisms in large animals diminish the therapeutic potential of NHE1 inhibition.
Research with the related NHE1 inhibitor cariporide provides important insights into potential challenges with this compound dosing. Studies measuring myocardial cariporide concentrations found the drug was detectable in only one of ten myocardial biopsies obtained before the end of cardioplegic arrest when administered systemically, despite achieving stable serum concentrations of 3.4 ± 0.5 μg/mL [4]. This suggests that crystalloid cardioplegia solutions may wash out NHE1 inhibitors from myocardial tissue, potentially explaining the discrepancy between positive results in small animal models without cardioplegia and negative findings in porcine CPB models. By 180 minutes after cardioplegic arrest, myocardial cariporide concentrations increased to 2.5 ± 0.3 ng/mg, indicating eventual tissue uptake but potentially too late to provide meaningful protection during early reperfusion.
The mixed results of this compound in porcine CPB models mirror the broader clinical experience with NHE1 inhibitors. While early preclinical studies generated enthusiasm, clinical trials including the ESCAMI trial (this compound) and EXPEDITION trial (cariporide) demonstrated either lack of efficacy or significant safety concerns, notably an increased incidence of cerebrovascular events [5] [2]. Several factors may contribute to this translational gap:
Based on synthesized evidence from porcine studies, the following protocol modifications may enhance future investigations of this compound:
Future research should also explore whether moderate NHE1 activation rather than complete inhibition might represent a more balanced therapeutic approach, particularly in specific clinical contexts such as myocardial infarction with concomitant hyperglycemia [6].
Diagram 1: Experimental workflow for evaluating this compound in porcine cardiopulmonary bypass models. The protocol includes randomization to treatment or control groups, standardized cardioplegic arrest, and comprehensive outcome assessment.
Diagram 2: Mechanism of NHE1 inhibition in myocardial protection. This compound blocks the NHE1 exchanger, preventing sodium influx and subsequent calcium overload during ischemia and reperfusion.
The investigation of this compound in porcine CPB models illustrates both the promise and challenges of targeting NHE1 for cardioprotection during cardiac surgery. While strong theoretical rationale and positive results from reduced models support this approach, translation to clinically relevant porcine models has been disappointing. Critical factors such as drug timing, delivery method, and age-dependent changes in NHE expression patterns significantly influence outcomes. Future research should focus on optimized dosing strategies that account for the potential washout effect of crystalloid cardioplegia and consider the complex interplay between NHE isoforms in the aging myocardium. Despite current challenges, better understanding of these factors may eventually enable successful clinical application of NHE-targeted therapies for myocardial protection.
This compound hydrochloride (EMD-96785 hydrochloride) represents a potent and selective Na+/H+ exchange inhibitor (NHE-1 inhibitor) that has been extensively investigated for its cardioprotective properties in experimental models of myocardial ischemia-reperfusion injury. As a benzoylguanidine-class NHE inhibitor, this compound exhibits nanomolar potency against the NHE-1 isoform, which is the primary sodium-hydrogen exchanger present in myocardial tissue. The therapeutic rationale for this compound stems from its ability to mitigate intracellular sodium and calcium overload during ischemia and reperfusion, thereby reducing cardiomyocyte death and preserving cardiac function. Despite promising preclinical results, clinical trials including the ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) study demonstrated mixed outcomes in human patients, leading to continued research interest but no clinical approval to date.
The pathophysiological basis for NHE-1 inhibition lies in the cascade of events during myocardial ischemia. Under ischemic conditions, anaerobic glycolysis leads to intracellular acidosis, which activates NHE-1 in an attempt to restore physiological pH. This results in excessive intracellular sodium accumulation, which drives calcium overload via the sodium-calcium exchanger (NCX). The resulting calcium overload triggers mitochondrial permeability transition pore opening, apoptosis, and necrosis. This compound specifically targets this process by inhibiting NHE-1, thereby breaking this destructive cycle at its inception point.
This compound hydrochloride is characterized by the molecular formula C~14~H~17~ClN~4~O~3~S with a molecular weight of 356.83 g/mol [1]. The compound exists as a white to off-white solid at room temperature and is hygroscopic in nature, requiring protection from moisture during storage. The chemical structure features a benzoylguanidine core with distinct substituents that confer both potency and selectivity for the NHE-1 isoform. The hydrochloride salt form enhances water solubility, which is particularly important for intravenous formulation.
The compound's CAS number is 211813-86-4, and its SMILES notation is CS(=O)(C1=C(N2C=CC=C2)C=C(C)C(C(NC(N)=N)=O)=C1)=O.[H]Cl, reflecting the sulfonyl group, pyrrole substitution, and amidine functionality that are characteristic of this chemical class [2]. From a pharmaceutical perspective, this compound is classified as a weak acid, which significantly influences its distribution behavior in biological systems, particularly in contexts with variable pH such as ischemic tissues or tumor microenvironments.
Table 1: Solubility Characteristics of this compound Hydrochloride
| Solvent System | Solubility (mg/mL) | Concentration (mM) | Preparation Notes |
|---|---|---|---|
| DMSO | 55 mg/mL | 154.14 mM | Requires ultrasonic assistance; hygroscopic DMSO affects solubility |
| Water | 4.17 mg/mL | 11.69 mM | Ultrasonic and warming to 60°C required |
| PBS | 3.33 mg/mL | 9.33 mM | Requires ultrasonic and warming to 60°C; suitable for biological studies |
This compound hydrochloride demonstrates concentration-dependent stability with optimal long-term storage achieved at 4°C under sealed conditions protected from moisture [1]. For working solutions, the compound remains stable for approximately one month when stored at -20°C in sealed containers. The solution stability in aqueous systems is sufficient for experimental and clinical infusion protocols, with no special light protection requirements noted in the available literature.
For in vitro research applications, this compound hydrochloride stock solutions are typically prepared at 10-50 mM concentration in DMSO, with subsequent dilution in aqueous buffers to achieve the desired experimental concentrations. It is critical to note that the final DMSO concentration in cell culture experiments should generally not exceed 0.1% to avoid solvent-related toxicity. For animal studies, this compound is commonly administered intravenously following dissolution in physiological saline with potential inclusion of minimal organic cosolvents if necessary for complete dissolution.
For clinical trial protocols as implemented in the ESCAMI study, this compound was administered as an intravenous infusion with dosing timed in relation to reperfusion therapy [3] [4]. The infusion was typically initiated prior to reperfusion and continued for a defined period post-reperfusion, with the exact timing and duration varying between clinical trial protocols. The preparation of clinical-grade solutions followed aseptic techniques under pharmacy compounding conditions, with strict adherence to sterility and endotoxin limits appropriate for parenteral administration.
Table 2: Administration Protocols for this compound in Preclinical and Clinical Studies
| Context | Dosing Regimen | Administration Timing | Vehicle Composition | Key Considerations |
|---|---|---|---|---|
| In Vitro Studies | 1-100 µM | Added prior to or during simulated ischemia | Typically <0.1% DMSO in buffer | Concentration-dependent effects observed; vehicle controls essential |
| Animal Models of MI | 0.5-5 mg/kg | Bolus before reperfusion, sometimes followed by infusion | Saline with possible minimal cosolvents | Timing critical for efficacy; must achieve target concentrations before reperfusion |
| Human Clinical Trials | Specific doses not publicly detailed in available literature | Initiated before reperfusion, continued afterward | Sterile saline for injection under GMP conditions | Used controlled infusion pumps; monitoring for potential adverse effects |
The intravenous infusion of this compound in clinical settings requires the use of controlled infusion pumps to ensure accurate dosing [3]. The infusion rate must be calibrated according to the patient's body weight and the specific protocol requirements. In the ESCAMI trial, which involved patients with acute myocardial infarction, this compound was administered as an adjunct to reperfusion therapy (either primary coronary angioplasty or thrombolysis), with the initiation of infusion timed in relation to the start of reperfusion therapy [4]. Vital signs and electrocardiographic monitoring were maintained throughout the infusion period to detect potential cardiovascular effects.
The clinical development program for this compound yielded important insights into dosing strategies and timing of administration. The ESCAMI trial evaluated the safety and cardioprotective effects of this compound in patients with acute myocardial infarction, employing a two-stage design that enrolled patients presenting within 6 hours of symptom onset [3] [4]. In this study, patients received this compound or placebo as an intravenous infusion in conjunction with reperfusion therapy (either primary angioplasty or thrombolysis). The primary findings revealed that while this compound was generally well-tolerated, it did not demonstrate significant reduction in infarct size as assessed by cardiac enzyme release.
Analysis of clinical data suggests that the timing of administration is a critical factor in determining efficacy outcomes. Earlier administration, preferably before or immediately upon reperfusion, appears essential for achieving maximal cardioprotection. This observation aligns with the mechanism of action, as NHE-1 inhibition must be established before or during the early phases of reperfusion to effectively prevent the cascade of events leading to cardiomyocyte death. The discrepancy between preclinical efficacy and clinical outcomes has been attributed to several factors, including delayed administration in clinical practice compared to optimized timing in animal studies, and differences in comorbidities and concomitant medications in patient populations.
Table 3: Summary of Efficacy Evidence for this compound in Different Contexts
| Study Model | Reported Outcomes | Key Parameters Assessed | Efficacy Conclusion |
|---|---|---|---|
| Preclinical Ischemia Models | Significant reduction in infarct size; improved functional recovery | Infarct size, cardiac enzyme release, hemodynamic measurements | Consistently protective with proper timing |
| ESCAMI Clinical Trial | No significant reduction in infarct size; no improvement in clinical outcomes | Cumulative enzyme release (CK-MB), clinical events (death, shock, heart failure) | No significant cardioprotection in heterogeneous MI population |
| Cancer Cell Studies | No effect on viability in 3D spheroid models at concentrations ≤10 µM | Cell viability, spheroid growth, death markers | No cytotoxic effects unrelated to NHE1 inhibition |
For research applications, this compound is typically used in the concentration range of 1-20 µM for in vitro studies, with precise optimization required based on the specific experimental model [5]. In animal models of myocardial infarction, doses in the range of 1-5 mg/kg administered intravenously have demonstrated efficacy, with timing being a critical determinant of outcomes. The therapeutic window appears favorable, with no significant toxicity reported at efficacious doses in preclinical models. Researchers should note that the benzoylguanidine class of NHE inhibitors, including this compound and cariporide, show distinct properties compared to pyrazinoylguanidine-type inhibitors, particularly in their lack of off-target cytotoxicity in cancer cell models [5].
The primary mechanism of this compound involves specific inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1), a membrane protein responsible for intracellular pH regulation by extruding one proton in exchange for one sodium ion. During myocardial ischemia, intracellular acidosis activates NHE-1, leading to sodium influx that—under conditions of impaired sodium-potassium ATPase function—results in intracellular sodium accumulation. This elevated sodium level then drives calcium overload through the sodium-calcium exchanger (NCX), particularly during reperfusion when extracellular pH normalizes rapidly while intracellular pH recovers more slowly.
The calcium overload triggered by this cascade has multiple detrimental effects, including mitochondrial dysfunction, activation of calcium-dependent proteases, and induction of hypercontracture. Ultimately, these processes promote opening of the mitochondrial permeability transition pore (mPTP), a critical event in both apoptotic and necrotic cell death pathways. By inhibiting NHE-1, this compound interrupts this sequence at its initiation point, thereby reducing both sodium and calcium overload and preserving cardiomyocyte viability [6] [7] [4].
The following diagram illustrates the key signaling pathways involved in myocardial ischemia-reperfusion injury and this compound's mechanism of action:
This mechanistic understanding is supported by studies demonstrating that this compound reduces the expression of apoptotic markers such as cleaved caspase-3 and CHOP (CCAAT/enhancer-binding protein homologous protein) in models of endoplasmic reticulum stress-induced apoptosis [6]. Additionally, the cardioprotective effects of this compound and other NHE-1 inhibitors have been shown to be associated with preservation of mitochondrial function and reduced oxidative stress during reperfusion.
Purpose: To evaluate the cytoprotective effects of this compound in cultured cardiomyocytes subjected to simulated ischemia-reperfusion injury.
Materials:
Procedure:
Expected Outcomes: this compound treatment should demonstrate a dose-dependent reduction in TUNEL-positive cells and decreased expression of cleaved caspase-3 and CHOP compared to vehicle-treated controls [6].
Purpose: To evaluate the efficacy of this compound in reducing infarct size in an animal model of coronary artery occlusion and reperfusion.
Materials:
Procedure:
The following diagram illustrates the experimental workflow for in vivo assessment of this compound efficacy:
Expected Outcomes: this compound treatment should result in a significant reduction in infarct size (typically 30-50% reduction compared to vehicle controls), improved left ventricular function, and reduced apoptotic markers in the area at risk [3] [4].
This compound has demonstrated a favorable safety profile in both preclinical and clinical studies. In the ESCAMI trial, which evaluated this compound in patients with acute myocardial infarction, the compound was reported to be generally well-tolerated with no significant safety concerns identified [3]. The therapeutic index appears wide, with efficacious doses in animal models representing a fraction of the maximum tolerated doses.
From a research safety perspective, standard laboratory precautions for handling chemical compounds are recommended, including the use of personal protective equipment and appropriate ventilation. For in vitro work, concentrations should be kept within the established effective range (typically 1-20 µM) to ensure physiological relevance and minimize potential off-target effects. While the benzoylguanidine class of NHE inhibitors demonstrates greater specificity than older pyrazinoylguanidine-type inhibitors, researchers should still include appropriate controls to distinguish NHE-1-mediated effects from potential off-target activities.
Solubility Issues: If complete dissolution is not achieved in aqueous solutions, gentle warming to 60°C with ultrasonic agitation can be employed [1]. For in vivo studies, if solubility limitations persist, minimal amounts of cosolvents such as cyclodextrins may be considered, though potential biological effects of these agents must be controlled.
Variable Efficacy: If inconsistent cardioprotective effects are observed across experiments, pay particular attention to the timing of administration relative to the onset of reperfusion. The maximal benefit is achieved when this compound is present at sufficient concentrations at the time of reperfusion.
Stock Solution Stability: While this compound is generally stable in DMSO stock solutions at -20°C for up to one month, evidence of precipitation or changes in solution color should prompt preparation of fresh stock solutions.
In Vivo Dosing Considerations: For animal studies, the route and rate of administration may influence drug distribution and efficacy. Intravenous bolus injection provides immediate peak concentrations, while continuous infusion maintains therapeutic levels over an extended period. The optimal approach depends on the specific experimental design and should be justified based on the research objectives.
This compound represents a well-characterized pharmacological tool for investigating the role of NHE-1 in ischemia-reperfusion injury and other pathological conditions. While clinical development for cardiovascular indications has not resulted in approval, this compound continues to be valuable for basic and translational research exploring NHE-1 biology. The detailed protocols provided in this document offer researchers a foundation for designing studies to evaluate the cardioprotective efficacy of this compound and related compounds.
Future research directions may include exploring the potential utility of this compound in combination therapies targeting multiple pathways of cell death, investigating its effects in non-cardiac conditions where NHE-1 plays a pathophysiological role, and developing improved analogs with enhanced pharmacokinetic properties. The continued investigation of NHE-1 inhibition represents a promising approach for mitigating cellular injury in various pathological states.
Table 1: Physicochemical Properties of this compound [1] [2] [3]
| Property | Value |
|---|---|
| CAS Number | 176644-21-6 |
| Molecular Formula | C₁₄H₁₆N₄O₃S |
| Molecular Weight | 320.37 g/mol |
| Appearance | Yellow solid |
| Density | 1.4 ± 0.1 g/cm³ |
Table 2: Stock Solution Preparation & Solubility [1] [3] [4]
| Parameter | Recommendation |
|---|---|
| Recommended Solvent | DMSO |
| Typical Stock Concentration | 10-50 mM (in DMSO) |
| Solubility in DMSO | 25 mg/mL (∼78 mM) |
| Preparation Note | Sonication is recommended to aid dissolution. |
Table 3: Storage Conditions for this compound [1] [3] [4]
| Form | Temperature | Shelf Life | Instructions |
|---|---|---|---|
| Powder | -20°C | 3 years | Keep container tightly sealed. |
| Stock Solution (DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (DMSO) | -20°C | 1 month | For short-term use. |
The following protocols are adapted from published animal studies and general guidelines for formulating poorly water-soluble compounds [3].
Injection Formulation 1 (for IP/IV/IM/SC administration)
Injection Formulation 2 (Alternative)
Animal Study Reference:
This compound is a potent and specific inhibitor of the Na(+)/H(+) exchange isoform 1 (NHE-1) [5]. Its primary research application is in studying myocardial ischemia and reperfusion (I/R) injury.
The diagram below illustrates the proposed mechanism by which this compound confers cardioprotection during I/R injury, based on the research provided [6].
The following workflow diagram outlines a key experimental protocol from the literature used to investigate this compound's effects in an isolated heart model [6].
The Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial was an international, prospective, multicenter randomized, double-blinded, placebo-controlled, dose-ranging study designed to evaluate the effect of this compound—an Na+/H+ exchange (NHE1) inhibitor—on infarct size and clinical outcomes in patients with ST-elevation myocardial infarction (STEMI). The trial was based on the compelling preclinical evidence from experimental models demonstrating that NHE1 inhibition could limit infarct size by addressing ischemia/reperfusion injury mechanisms. The fundamental hypothesis was that administration of this compound, which specifically inhibits the NHE1 isoform, would be associated with a reduction in infarct size and an increase in myocardial salvage when given as adjunctive therapy to reperfusion [1] [2].
The scientific rationale for targeting NHE1 in myocardial infarction stems from its critical role in cardiac cellular homeostasis. During myocardial ischemia and subsequent reperfusion, the NHE1 system becomes overly activated, leading to intracellular sodium accumulation, which in turn drives calcium overload via the Na+/Ca2+ exchanger. This calcium overload is a critical mediator of myocardial cell death, irreversible injury, and impaired functional recovery. The NHE1 isoform is particularly significant as it is the primary isoform expressed in myocardial tissue, making it an ideal therapeutic target for cardioprotection [3] [4]. This compound, as a specific NHE1 inhibitor, was shown in experimental studies to effectively block this pathway and limit infarct size in animal models of myocardial infarction, providing the foundation for clinical translation in the ESCAMI trial [2].
Table 1: ESCAMI Trial Overview
| Trial Aspect | Description |
|---|---|
| Official Title | Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled, dose-ranging |
| Primary Objective | Investigate effect of this compound on infarct size in STEMI patients undergoing reperfusion therapy |
| Sample Size | 1,389 patients receiving study medication |
| Patient Population | Adults 18-75 years with STEMI presenting within 6 hours of symptom onset |
| Key Exclusion Criteria | Prehospital thrombolysis, Killip class IV, renal failure, severe concurrent illness |
The ESCAMI trial employed strict inclusion and exclusion criteria to identify an appropriate patient population while ensuring safety. Patients enrolled were between 18 and 75 years of age presenting with chest pain suggesting acute myocardial infarction lasting for at least 30 minutes, accompanied by ST-segment elevation of ≥0.1 mV in at least two limb leads or ≥0.2 mV in two precordial chest leads. Critically, patients had to present within 6 hours of symptom onset, reflecting the focus on early intervention during the critical window for myocardial salvage. The trial excluded patients with prehospital thrombolysis, those presenting with Killip class IV heart failure on admission, known history of renal failure, severe allergic reactions, autoimmune diseases, pregnancy, severe concurrent illness with reduced short-term prognosis, and participation in another clinical trial within the past 30 days. This careful patient selection strategy was designed to isolate the potential treatment effect in a well-defined STEMI population while minimizing confounding factors [1].
The ESCAMI trial utilized a two-stage study design with adaptive elements based on interim results. In Stage 1, patients were randomized to receive either placebo or one of four this compound doses: 50 mg, 100 mg, 150 mg, or 200 mg, with approximately 100 patients per group. The blinded study medication was administered as an intravenous infusion over 10 minutes with specific timing relative to reperfusion therapy. For patients receiving thrombolytic therapy, the infusion had to be completed at least 15 minutes after the start of treatment, while for those treated with primary angioplasty, the infusion had to be completed at least 10 minutes before the start of the angioplasty procedure. Based on the results of Stage 1, which suggested potential benefit at 100 mg and 150 mg doses, Stage 2 focused specifically on these two doses compared to placebo, with 978 additional patients enrolled. This adaptive design allowed for efficient evaluation of the most promising doses while maintaining rigorous methodology [1] [2].
The reperfusion strategy—either primary angioplasty or thrombolytic therapy—was left to the discretion of the treating physician, reflecting real-world practice. Overall, primary angioplasty was performed in 38% of patients, while thrombolysis was used in 61% of cases. This approach enhanced the generalizability of the findings while requiring careful stratification in analysis. The concomitant medications followed standard of care for STEMI at the time, with all patients receiving appropriate reperfusion therapy within six hours of symptom onset [1] [5].
The ESCAMI trial employed rigorous endpoint assessment methodologies with both primary and secondary efficacy measures. The primary efficacy endpoint was infarct size determined by the area under the curve (AUC) for release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours. This enzymatic measurement provides a quantitative, reproducible assessment of myocardial necrosis and has been well-validated as a surrogate for infarct size. Blood samples for α-HBDH analysis were collected at baseline (before study drug administration) and at 4, 8, 12, 16, 24, 36, 48, 60, and 72 hours after the start of reperfusion therapy, allowing for comprehensive kinetic analysis [1] [2].
Table 2: Key Efficacy Endpoints and Assessment Methods
| Endpoint Category | Specific Measures | Assessment Timing |
|---|---|---|
| Primary Endpoint | Infarct size by α-HBDH AUC (0-72 hours) | 72 hours post-reperfusion |
| Secondary Efficacy Endpoints | Creatine kinase and troponin release patterns | 72 hours post-reperfusion |
| ST-segment resolution | 90 and 180 minutes post-reperfusion | |
| Clinical events (death, cardiogenic shock, heart failure, arrhythmias) | 6 weeks and 6 months | |
| Safety Endpoints | Adverse events, laboratory parameters | Throughout study period |
The secondary endpoints provided complementary assessment of efficacy and included: (1) creatine kinase and troponin release patterns as additional enzymatic markers of infarct size; (2) extent of ST-segment resolution measured at 90 and 180 minutes after reperfusion as an indicator of microvascular reperfusion success; and (3) clinical events within the first six weeks, including death, cardiogenic shock, heart failure, and life-threatening arrhythmias. Additionally, six-month mortality was tracked for long-term outcomes. The comprehensive safety assessment included monitoring of adverse events, serial laboratory evaluations, and vital sign measurements throughout the study period [1] [6].
The ESCAMI trial yielded divergent results between its two stages, highlighting the importance of adequate sample size and validation in clinical trials. In Stage 1, which included 433 patients, the administration of 100 mg and 150 mg this compound appeared to result in smaller infarct sizes compared to placebo. The mean α-HBDH AUC values were 44.2 U/mL×h for placebo, 40.2 for 100 mg this compound, and 33.9 for 150 mg this compound, representing reductions of 25.7% and 41.7% for the 100 mg and 150 mg doses, respectively. This effect was particularly notable in the patient subgroup undergoing primary angioplasty. However, these promising findings were not confirmed in Stage 2 of the trial, which enrolled 978 patients. In this larger, more definitive stage, there was no significant difference in enzymatic infarct size between the three groups: placebo (41.2 U/mL×h), 100 mg this compound (43.0 U/mL×h), and 150 mg this compound (41.5 U/mL×h) [1] [2].
The consistent lack of treatment effect across both dose groups in Stage 2, despite adequate statistical power, provided compelling evidence that this compound did not produce meaningful reduction in infarct size in the overall STEMI population. Additional analyses of other enzymatic markers, including creatine kinase and troponin release patterns, similarly showed no significant differences between the treatment groups, reinforcing the primary endpoint findings. The extent of ST-segment resolution, an electrocardiographic marker of successful myocardial reperfusion, also did not differ between this compound and placebo groups, providing further evidence of lack of treatment benefit on microvascular reperfusion [1] [5].
The assessment of clinical outcomes in the ESCAMI trial aligned with the primary infarct size results, demonstrating no significant benefit of this compound treatment. Analysis of composite clinical events within the first six weeks—including death, cardiogenic shock, heart failure, and life-threatening arrhythmias—revealed no statistically significant differences between the this compound and placebo groups. Similarly, mortality rates at six weeks and six months showed no treatment effect. The trial did identify one potential subgroup effect in patients reperfused late (>4 hours after symptom onset), where a significant reduction in the incidence of heart failure was observed among those receiving the 150 mg dose of this compound. Additionally, there was a suggestion of potential benefit in patients with abnormal Killip class who received the 150 mg dose and were treated more than 4 hours after symptom onset. However, these subgroup analyses were exploratory in nature and would require prospective validation [1] [2].
The safety profile of this compound was generally favorable, with the study drug being well tolerated across the dose range tested. There were no significant safety concerns identified that would preclude its use, though the lack of efficacy obviated further clinical development in the STEMI setting. The absence of significant adverse events related to this compound is consistent with the known safety profile of NHE1 inhibitors, which have been tested in thousands of patients across multiple clinical trials without major safety signals, with the exception of cerebrovascular complications observed at higher doses of cariporide in the GUARDIAN trial [1] [3].
Table 3: Summary of Efficacy Results from ESCAMI Trial
| Outcome Measure | Stage 1 Results | Stage 2 Results |
|---|---|---|
| α-HBDH AUC (Placebo) | 44.2 U/mL×h | 41.2 U/mL×h |
| α-HBDH AUC (100 mg) | 40.2 U/mL×h (25.7% reduction) | 43.0 U/mL×h (no significant difference) |
| α-HBDH AUC (150 mg) | 33.9 U/mL×h (41.7% reduction) | 41.5 U/mL×h (no significant difference) |
| Clinical Outcomes | No significant difference | No significant difference in composite endpoint |
| Notable Subgroup Findings | Benefit in angioplasty subgroup | Reduced heart failure in late reperfusion (>4h) |
The theoretical foundation for NHE1 inhibition in myocardial infarction is robustly established in preclinical models. The Na+/H+ exchanger 1 (NHE1) is a critical regulator of intracellular pH (pHi) in cardiomyocytes, functioning to extrude H+ ions in exchange for Na+ influx, particularly during conditions of intracellular acidification such as ischemia. However, during prolonged ischemia and subsequent reperfusion, persistent NHE1 activation leads to pathological intracellular sodium accumulation ([Na+]i overload). This elevated intracellular sodium then drives reverse mode operation of the Na+/Ca2+ exchanger, resulting in calcium overload ([Ca2+]i excess), which activates destructive processes including mitochondrial permeability transition pore opening, hypercontracture, and activation of apoptotic and necroptotic pathways [4].
The complexity of NHE1 biology has been further illuminated by recent research revealing context-dependent effects. A 2025 study demonstrated that cardiomyocyte-specific NHE1 overexpression unexpectedly conferred protection in models of MI with acute hyperglycemia by promoting MLKL (mixed lineage kinase domain-like) degradation via autophagosome-lysosomal pathways, thereby mitigating cardiomyocyte necroptosis. This suggests a dual nature of NHE1 in ischemia-reperfusion injury, where its activation may be protective in certain metabolic conditions (e.g., hyperglycemia) while its inhibition is beneficial in others. This paradoxical finding may help explain the failure of NHE1 inhibitors in clinical trials, as patient populations with varying metabolic states (normoglycemic vs. hyperglycemic) might respond differently to NHE1 inhibition [7].
Figure 1: Theoretical Cardioprotective Mechanism of NHE1 Inhibition. This compound was designed to block NHE1 activation during ischemia-reperfusion, preventing sodium and calcium overload and subsequent cell death.
The signaling pathways involved in ischemia-reperfusion injury and potential cardioprotection are complex and multifactorial. Beyond the direct ion dysregulation mediated by NHE1, interconnected pathways including mitochondrial dysfunction, reactive oxygen species generation, and inflammatory activation contribute to the overall injury phenotype. Ischemic preconditioning and postconditioning, which represent the most powerful known cardioprotective interventions, engage complex signaling cascades involving ligands released from ischemic myocardium, G-protein-coupled receptors, membrane growth factor receptors, signaling kinases, mitochondrial potassium channels, and reactive oxygen species. The final common pathway of protection appears to be prevention of mitochondrial permeability transition pore formation, which similarly represents a putative endpoint for NHE1 inhibition-mediated protection [8].
Figure 2: Context-Dependent Role of NHE1 in Hyperglycemic Myocardial Infarction. Recent evidence shows NHE1 activation can be protective in hyperglycemic conditions by promoting MLKL degradation and reducing necroptosis, potentially explaining variable treatment responses.
The broader context of NHE1 inhibitor development reveals a consistent pattern of promising preclinical results followed by disappointing clinical outcomes. The GUARDIAN trial, which evaluated another NHE1 inhibitor (cariporide) in patients at high risk for myocardial ischemia, similarly failed to demonstrate overall benefit, though a subgroup of CABG patients showed reduced perioperative infarction. These collective findings have led researchers to reconsider the therapeutic approach to NHE1 inhibition in cardiovascular disease. As noted by Dr. Uwe Zeymer, the principal investigator of ESCAMI, "I think this was a definitive study... It might be that this drug will have benefit in certain circumstances where you can give it before ischemia, in CABG or stable angina, but not in patients with myocardial infarction" [5].
The future directions for research on NHE1 modulation may need to consider the recently discovered context-dependent effects of NHE1 activity. The 2025 study suggesting that NHE1 activation can be protective in hyperglycemic conditions by promoting MLKL degradation points toward a more nuanced understanding of this therapeutic target. Rather than broadly applying NHE1 inhibition to all STEMI patients, future approaches might consider patient-specific factors such as glycemic status, timing of reperfusion, and comorbid conditions. Additionally, the potential application of NHE1 inhibitors in oncology has gained interest, as the reversed pH gradient (alkaline intracellular pH/acidic extracellular pH) is a hallmark of cancer cells, and NHE1 inhibition has shown anti-migratory and anti-proliferative effects in various cancer cell lines [7] [9].
The ESCAMI trial represents a comprehensive evaluation of the NHE1 inhibitor this compound in acute myocardial infarction, employing a methodologically robust two-stage, dose-ranging design with appropriate endpoints and sufficient sample size. The consistent results across stages demonstrated no significant benefit on infarct size or clinical outcomes, providing a definitive answer regarding the lack of efficacy of this therapeutic approach in the general STEMI population. The trial highlights the challenges of translational research in cardioprotection, where numerous interventions with strong preclinical rationale have failed to demonstrate clinical benefit.
The legacy of ESCAMI and other NHE1 inhibitor trials lies in the refined understanding of ischemia-reperfusion injury mechanisms and the importance of patient selection in cardioprotective strategies. Recent research suggesting context-specific effects of NHE1 modulation, particularly in hyperglycemic conditions, indicates that future therapeutic approaches may require more personalized strategies based on individual patient characteristics. Furthermore, the potential repurposing of NHE1 inhibitors for oncology applications represents an exciting new direction, leveraging the extensive safety data collected from cardiovascular trials. For researchers and drug development professionals, the ESCAMI experience underscores the importance of rigorous clinical trial design, the value of negative studies in advancing science, and the need for continued innovation in overcoming the challenges of translational cardioprotection research.
The table below summarizes the available quantitative solubility data for this compound (as this compound hydrochloride) in different solvents and formulations, primarily sourced from a chemical supplier's assay [1].
Table 1: this compound Hydrochloride Solubility and Formulation Data
| Solvent / Formulation | Solubility | Concentration | Notes / Protocol |
|---|---|---|---|
| Water | ~4.17 mg/mL [1] | ~11.69 mM [1] | - |
| DMSO | ~55 mg/mL [1] | ~154.14 mM [1] | Preparation of stock solutions. |
| Formulation 1 | ≥ 2.75 mg/mL [1] | ≥ 7.71 mM [1] | Protocol: Sequentially add drug to 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. Clear solution [1]. |
| Formulation 2 | ≥ 2.75 mg/mL [1] | ≥ 7.71 mM [1] | Protocol: Sequentially add drug to 10% DMSO + 90% (20% SBE-β-CD in Saline). Clear solution [1]. |
| Formulation 3 | ≥ 2.75 mg/mL [1] | ≥ 7.71 mM [1] | Protocol: Sequentially add drug to 10% DMSO + 90% Corn Oil. Clear solution [1]. |
| Phosphate Buffered Saline (PBS) | 3.33 mg/mL [1] | 9.33 mM [1] | Clear solution achieved with ultrasonication (<60°C) [1]. |
Here are detailed methodologies for key experiments involving this compound, reconstructed from clinical trial and preclinical data.
This protocol is based on the method used in the ESCAMI clinical trial, where this compound was administered intravenously to patients with acute myocardial infarction [2].
This protocol outlines the use of this compound in animal models of ischemia-reperfusion injury, which is fundamental to its cardioprotective mechanism investigation.
This compound is a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). The following diagram illustrates its role in ischemia-reperfusion injury and a typical in vivo experiment workflow.
The table below summarizes the key characteristics of this compound as identified from the search results.
| Property | Description |
|---|---|
| Chemical Class | Benzoylguanidine-type Na+/H+ exchanger 1 (NHE1) inhibitor [1]. |
| Primary Target | NHE1 (SLC9A1) [1] [2]. |
| Inhibition | Competes with Na+ at the transporter site [1]. |
| Reported Ki (NHE1) | Nanomolar range (specific value not provided in search results) [1]. |
| Key Feature | High specificity for NHE1 compared to older, pyrazinoylguanidine-type inhibitors (e.g., EIPA) [1]. |
Since a direct protocol for this compound was not available, the following standard cell migration assay protocols can be adapted. You would incorporate this compound into these setups as the variable being tested.
The Transwell assay is a standard method for quantifying directed cell migration (chemotaxis) toward a chemical gradient [3] [4].
Workflow Overview
Detailed Procedure
This assay measures the collective migration of a cell monolayer to close a "wound" [4].
Workflow Overview
Detailed Procedure
The Evaluation of the Safety and Cardioprotective effects of eniporide in Acute MIocardial infarction (ESCAMI) trial was an international, prospective, randomized, double-blind, placebo-controlled phase 2 study [1] [2] [3].
The trial was conducted in two stages to identify an effective dose. The discrepancy between the stages is a crucial aspect of the trial's outcome.
Table 1: ESCAMI Trial Design and Primary Outcome (Infarct Size)
| Trial Stage | Patient Groups | Primary Endpoint | Key Results (Mean α-HBDH AUC, U/ml × h) |
|---|---|---|---|
| Stage 1 [1] | Placebo (n=not specified) | Infarct size measured by cumulative release of the enzyme alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours. | 44.2 |
| 100 mg this compound | 40.2 (9% reduction vs. placebo) | ||
| 150 mg this compound | 33.9 (23% reduction vs. placebo) | ||
| Stage 2 [1] [2] | Placebo (n=not specified) | Same as Stage 1. | 41.2 |
| 100 mg this compound | 43.0 (no reduction) | ||
| 150 mg this compound | 41.5 (no reduction) | ||
| Combined Analysis | No significant effect on infarct size for the overall population. |
Table 2: Secondary Outcomes and Patient Details
| Category | Details |
|---|---|
| Clinical Outcomes | No significant effect on the composite of death, cardiogenic shock, heart failure, or life-threatening arrhythmias [1]. |
| Key Subgroup Finding | A significant reduction in the incidence of heart failure was observed only in patients who were reperfused late (>4 hours after symptom onset) [1] [3]. |
| Patient Population | 1,389 patients enrolled; mean age ~60; 22% female [2]. |
| Reperfusion Therapies | 61% received thrombolytic therapy, 38% underwent primary angioplasty [2]. |
| Safety | The study drug was well-tolerated [2]. |
For researchers designing similar investigations, here is the core methodology used in ESCAMI [1] [2]:
The failure of this compound in ESCAMI provides critical learning points for developing therapies for reperfusion injury.
1. The Translational Pre-Clinical to Clinical Gap The most significant issue is that a mechanism robustly protective in animal models failed in a human clinical setting. This is a common challenge in cardioprotection research [4]. Pre-clinical studies might not fully replicate the complexity of human MI, which involves comorbidities, comedications, and variable coronary anatomy.
2. Timing of Therapeutic Intervention The protective agent must be present at the critical moment of reperfusion. In ESCAMI, this compound was administered before reperfusion, which was methodologically sound. The positive signal in late-reperfused patients (>4 hours) suggests the timing of reperfusion itself may influence drug efficacy [1]. Furthermore, current standard therapies like P2Y12 antagonists (e.g., Ticagrelor, Cangrelor) are also believed to attenuate reperfusion injury, potentially masking the effect of a new drug tested on top of this background regimen [4].
3. Dosage and Patient Selection The inconsistent results between Stage 1 and Stage 2 highlight the perils of dose selection. The initially promising 100 mg and 150 mg doses did not hold up in the larger, confirmatory stage [1] [2]. Future trials might need more sophisticated biomarker-based dosing or focus on specific patient subgroups (e.g., those with late reperfusion) where a signal was detected.
Research has moved beyond isolated NHE inhibition. The current understanding is that reperfusion injury involves a complex inflammatory cascade. A promising new target is the NLRP3 inflammasome, a component of the innate immune system that triggers a harmful inflammatory response upon reperfusion [4]. Inhibiting the NLRP3 inflammasome or its downstream effector, caspase-1, has shown additive protection when combined with P2Y12 antagonists in pre-clinical models, offering a new hope for combination therapy in humans [4].
The following diagram illustrates the design and flow of the two-stage ESCAMI trial, providing a clear overview of the experimental workflow.
ESCAMI Two-Stage Clinical Trial Design
Q1: Why did this compound fail in the ESCAMI trial despite strong pre-clinical data? The failure is likely multifactorial. Contributing factors may include the inability of animal models to perfectly mimic human disease, the challenging timing of drug delivery to be effective at the precise moment of reperfusion, and the potential that current standard-of-care medications (like P2Y12 inhibitors) already provide some level of protection, making it harder for an additional drug to show a significant benefit [4].
Q2: Was there any positive signal from the ESCAMI trial? Yes. While the overall results were negative, a prespecified subgroup analysis found that patients who received reperfusion therapy later than 4 hours after symptom onset experienced a significant reduction in the incidence of heart failure with this compound treatment [1] [3]. This suggests the drug's mechanism might be more relevant in a specific ischemic context.
Q3: What is the current direction of research for limiting reperfusion injury? The field is now exploring combination therapies that target different injury pathways simultaneously. A promising approach involves adding drugs that interfere with the inflammatory component of injury (e.g., NLRP3 inflammasome inhibitors) to the existing protective effect of P2Y12 receptor antagonists [4].
Eniporide's failure is part of a broader pattern of challenges in translating cardioprotective therapies. The reasons are multifaceted and rooted in the complexity of Ischemia-Reperfusion Injury (IRI).
Myocardial IRI activates multiple, interconnected regulated cell-death pathways [1] [2]. Targeting just one pathway, such as the one mediated by NHE-1, may be insufficient because of significant crosstalk between different death mechanisms [1]. For instance:
The following diagram illustrates how these pathways interact during ischemia-reperfusion injury, highlighting potential points for intervention and crosstalk.
A primary reason for the failure of animal models to predict human success is that laboratory animals are typically young and healthy. Human patients, however, often have multiple comorbidities like diabetes, chronic kidney disease, and hypercholesterolemia [3]. These conditions can directly interfere with protective signaling pathways, making the human heart more resistant to interventions that work in healthy animals [3].
The narrow therapeutic window for cardioprotection is a critical factor. The wavefront of myocardial necrosis progresses rapidly after coronary occlusion [1] [2]. While the ESCAMI trial administered this compound before reperfusion, the drug may not have been delivered early enough in many patients to salvage the myocardium. The subgroup analysis showing a benefit in patients with late reperfusion (>4 hours) is paradoxical but suggests the timing of the intervention relative to the ischemic insult is crucial [4].
Based on the analysis of this compound's failure, here are key considerations for your own experiments.
| Challenge | Potential Solution / Experimental Consideration |
|---|---|
| Single-Target Approach | Investigate multi-target drug cocktails that simultaneously inhibit multiple cell-death pathways (e.g., combining an NHE-1 inhibitor with a mPTP desensitizer or a necroptosis inhibitor) [1]. |
| Animal Model Limitations | Move beyond healthy, young animal models. Utilize disease-simulating models (e.g., diabetic, hypertensive, or aged animals) to better mimic the clinical patient population [3]. |
| Standardizing Protocols | Clearly define and report the timing of ischemia and drug administration. The timing of the intervention is a critical variable that must be optimized and clearly reported [1] [4]. |
| Endpoint Selection | Use multiple, clinically relevant endpoints. While infarct size is a gold standard in animals, also consider long-term functional recovery and markers of heart failure [5]. |
What is the key takeaway from the this compound (ESCAMI) clinical trial? The main finding is that despite promising pre-clinical data, the NHE-1 inhibitor this compound did not reduce overall infarct size or improve clinical outcomes in a large, randomized patient population undergoing reperfusion therapy for acute myocardial infarction [4].
Are other NHE-1 inhibitors more effective than this compound? The search results do not indicate that other NHE-1 inhibitors like Zoniporide or Cariporide have achieved success in large-scale human trials for limiting infarct size during acute MI. The problem appears to be a class-wide translational challenge, not a failure of a single compound.
Is research on NHE-1 inhibitors for cardioprotection completely abandoned? Not necessarily. The subgroup finding in the ESCAMI trial suggests there might be specific clinical scenarios (e.g., delayed reperfusion) where they could be beneficial [4]. Furthermore, their use in multi-target strategies remains a theoretically sound approach that has not been fully explored in clinical trials [1].
The following table summarizes the key outcomes from the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial, the primary source of clinical data for this compound [1] [2].
| Trial Phase | Patient Groups | Effect on Infarct Size (vs. Placebo) | Effect on Clinical Outcomes |
|---|---|---|---|
| Stage 1 (Dose-finding, n=430) | 100 mg this compound | 9.1% reduction (40.2 vs 44.2 U/mL×h) | No significant improvement [1]. |
| 150 mg this compound | 23.3% reduction (33.9 vs 44.2 U/mL×h) | No significant improvement [1]. | |
| Stage 2 (Confirmation, n=959) | 100 mg this compound | No significant difference (43.0 vs 41.2 U/mL×h) [1] | No significant improvement [1] [2]. |
| 150 mg this compound | No significant difference (41.5 vs 41.2 U/mL×h) [1] | No significant improvement [1] [2]. |
Here are answers to specific questions researchers might encounter when investigating NHE1 inhibitors like this compound.
Q1: What is the proposed mechanism of action for this compound, and why was it expected to work? this compound is a specific inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE1) [3]. Its proposed cardioprotective mechanism during ischemia-reperfusion (I/R) injury is outlined below.
As the diagram shows, during ischemia, proton accumulation (acidosis) activates NHE1, leading to sodium overload. This forces the Na+/Ca2+ exchanger (NCX) to operate in reverse, causing toxic calcium overload in the cell. Calcium overload is a key trigger for the opening of the mitochondrial permeability transition pore (mPTP), resulting in mitochondrial dysfunction and cell death [4] [5]. By inhibiting NHE1, this compound was designed to block this damaging cascade at its start.
Q2: The preclinical data was strong. Why did the clinical trials fail? The discrepancy between positive animal studies and negative human trials is a common challenge in cardioprotection. Potential reasons for this compound's failure include [4] [3]:
Q3: What are the key considerations for designing future experiments with NHE1 inhibitors?
When evaluating experimental results involving this compound or similar compounds:
The search for effective cardioprotective drugs remains a significant challenge. While this compound itself is not a viable clinical candidate, the research around it provides valuable insights for future drug development efforts focused on myocardial ischemia-reperfusion injury.
The consistent finding across preclinical and clinical studies is that for this compound to be effective, it must be present at the time of reperfusion.
The table below summarizes the core methodologies from key studies that successfully demonstrated this compound's efficacy in a controlled laboratory setting.
| Study Focus | Model System | Key Intervention / Groups | Primary Efficacy Readouts |
|---|---|---|---|
| Mechanism of Protection [1] | Isolated Guinea Pig Hearts (Langendorff) | Perfusion with buffer at pH 7.4 or pH 8.0, with/without this compound, before and after 35 min ischemia. | Left ventricular pressure, Mitochondrial oxidation (NADH/FAD), Mitochondrial [Ca2+], Superoxide generation, % Infarction. |
| Na+ Overload & Recovery [4] | Isolated Rat Hearts (Langendorff) | 3 μM this compound administered 5 min prior to 30 min global ischemia, followed by 30 min drug-free reperfusion. | Intracellular Sodium ([Na+]i) and pH (pHi) via NMR, Post-ischemic contractile recovery (Rate Pressure Product). |
This protocol is adapted from the studies that confirmed this compound's mechanism of action [1] [4].
Despite strong preclinical evidence, the large clinical trial (ESCAMI) failed to demonstrate overall benefit. The table below contrasts these findings.
| Aspect | Preclinical Findings | Clinical Trial (ESCAMI) Findings |
|---|---|---|
| Efficacy | Significant reduction in infarct size and improved functional recovery [1] [4]. | No significant reduction in infarct size (measured by enzyme release) in the overall patient population [2] [3]. |
| Dosing | Effective at 3 μM in perfusate [4]. | Doses of 50, 100, 150, and 200 mg IV were tested. Initial promise at 100/150 mg in Stage 1 was not confirmed in larger Stage 2 [2] [3]. |
| Timing | Effective when administered before and during early reperfusion [1]. | Administered before reperfusion, aligning with the preclinical window [3]. |
| Outcome | Robust cardioprotection. | No improvement in clinical outcomes (death, shock, heart failure). A potential benefit was seen in a subgroup with late reperfusion (>4 hours) [3]. |
Q: Why did this compound show efficacy in animal models but fail in human trials?
Q: What can be learned from this compound for future research on NHE inhibitors?
The following diagram illustrates the cellular pathway targeted by this compound, highlighting its role during ischemia and reperfusion.
The safety profile of Eniporide is primarily defined by the ESCAMI trial, a large, international, double-blind, placebo-controlled phase 2 clinical trial involving 1,389 patients with acute myocardial infarction [1] [2].
The table below summarizes the key safety findings from this trial:
| Aspect | Findings in the ESCAMI Trial |
|---|---|
| General Tolerability | The study drug was well tolerated by patients [2]. |
| Overall Clinical Outcome | No effect on composite clinical outcomes including death, cardiogenic shock, heart failure, or life-threatening arrhythmias [1] [2]. |
| Specific Side Effects | No significant difference in the incidence of specific adverse events compared to placebo was reported in the trial results [1] [2]. |
| Subgroup Finding | A significant reduction in the incidence of heart failure was observed in a subgroup of patients who received reperfusion therapy later than 4 hours after symptom onset [1] [2]. |
While clinical data provides the human safety profile, the following information is crucial for researchers handling the compound in a laboratory setting. Much of this is based on standard practices for research chemicals, as detailed supplier information on this compound-specific toxicity is limited.
| Precaution Category | Guidance for Researchers |
|---|---|
| Intended Use | For research use only. Not for human consumption [3] [4]. |
| Personal Protective Equipment (PPE) | Use appropriate PPE including gloves, lab coats, and safety glasses [3]. |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 month to 6 months, depending on the solvent [3]. |
| Solubility | Soluble in DMSO (approx. 25 mg/mL). May also be soluble in water, ethanol, or DMF [3]. |
Here are some FAQs that might arise during research with this compound, based on its use in documented experimental models.
FAQ 1: What is a proven in vivo dosing protocol for this compound?
One validated protocol comes from a porcine model of cardiopulmonary bypass and cardiac arrest [3].
FAQ 2: Why might my experiments with this compound not show the expected protective effects?
This is a common challenge, as the transition from animal models to human trials was not successful for this compound. The failure of the clinical trials suggests several potential reasons [5]:
The following diagrams illustrate this compound's theoretical mechanism and a general experimental workflow based on the cited literature.
Ischemia leads to intracellular acidosis, which activates the NHE1 exchanger. This causes sodium (Na+) influx, which forces the Na+/Ca2+ exchanger to operate in reverse, resulting in lethal calcium (Ca2+) overload and cell injury. This compound inhibits the NHE1 exchanger to break this cycle [6] [5].
General workflow for evaluating this compound in an in vivo model of ischemia-reperfusion, based on the protocol from the porcine CPB model [3].
I hope this technical support information is helpful for your research documentation. The key takeaways are:
Q: What is eniporide and what are its primary solubility challenges? this compound is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger 1 (NHE1) protein [1] [2]. It belongs to the benzoylguanidine class of drugs [2]. The main challenge is that this compound is a poorly soluble compound, which is a common hurdle for many new drug candidates [3] [4]. Poor solubility can lead to low bioavailability, difficulty in formulating injectable solutions, and challenges in achieving consistent dosing, all of which can hinder its transition from preclinical to clinical studies [3] [4].
Q: What formulation strategies were historically used for similar NHE1 inhibitors? While specific details for this compound's formulation are not available, research on TRO40303, another cardioprotective compound described as "poorly soluble" or "highly hydrophobic," provides insight into potential strategies [3]. The following table summarizes the excipients investigated for it.
| Excipient / Formulation Type | Reported Function & Details | Reference |
|---|---|---|
| Hydroxypropyl-beta-cyclodextrin (HPBCD) | Cyclodextrin-based solubilizer; used in preclinical studies. Limited solubility of the drug in this vehicle restricted the maximum achievable dose [3]. | [3] |
| Intralipid 30 (IL30) | Oil-based parenteral nutrition emulsion; provided improved solubility (up to ~6 mg/mL), allowing for higher dose exploration in animal models [3]. | [3] |
| Liposomes | Used for the clinical Phase I trial formulation. This approach was developed to safely deliver a concentrated solution (20 mg/mL) for intravenous administration in humans [3]. | [3] |
For researchers developing new formulations, here are generalized protocols for the techniques mentioned above.
Protocol 1: Formulating a Drug/Cyclodextrin Complex (Kneading Method) This is a common laboratory technique to enhance solubility [4].
Protocol 2: Formulating a Nanoemulsion for Injectable Delivery This protocol is inspired by the use of lipid emulsions and self-emulsifying systems [3] [4].
The following diagram illustrates the general workflow for developing a solubility-enhanced formulation, from problem identification to final evaluation.
Q: Has this compound been used in clinical trials? Yes, this compound has undergone clinical trials. However, these trials were in a cardiology setting, focusing on reducing ischemia-reperfusion injury, and not in the context of cancer [2]. The drug was generally well-tolerated in these studies.
Q: Are there other NHE1 inhibitors with similar solubility profiles? Yes, other compounds in the same class face similar challenges. Cariporide, another benzoylguanidine NHE1 inhibitor, has been extensively studied [1] [2]. The search for effective formulations is a common theme in the development of such drugs [3].
Q: What is the most critical parameter when formulating a parenteral product for a poorly soluble drug? For any injectable formulation, especially those using novel excipients or emulsion systems, sterility and pyrogen-free status are non-negotiable. Furthermore, the physical stability of the formulation (e.g., no particle aggregation, phase separation) and the absence of toxic effects from the solubilizing agents themselves are critical for successful translation to clinical use [3].
In the major clinical trial (ESCAMI), eniporide was delivered as an intravenous infusion [1] [2]. The table below details the specific protocol:
| Trial Phase | Doses Tested | Administration Method | Timing of Administration |
|---|---|---|---|
| Stage 1 | 50 mg, 100 mg, 150 mg, 200 mg | IV infusion over 10 minutes | Before reperfusion therapy [1] |
| Stage 2 | 100 mg, 150 mg | IV infusion over 10 minutes | Before reperfusion therapy [1] [2] |
| Key Context | The blinded study medication was administered intravenously over 10 minutes. In patients treated with primary angioplasty, the infusion had to be completed at least 10 minutes before the procedure [2]. |
Although alternative routes for this compound are not documented, the scientific context around its target may help guide your research.
Given the lack of pre-existing data on alternative routes for this compound, your research would be exploratory. Here is a potential workflow to logically develop and test a new administration method, based on general drug development principles.
Mechanism of Action this compound is a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). During myocardial ischemia and reperfusion, intracellular acidosis activates NHE-1. This leads to an influx of Na+, which in turn causes a damaging Ca2+ overload via the Na+/Ca2+ exchanger (reverse mode). This Ca2+ overload is a key event in reperfusion injury, promoting contractile dysfunction and cell death. By inhibiting NHE-1, this compound aims to break this cycle, reducing Ca2+ overload and protecting the myocardium [1] [2].
Summary of Key Clinical Trial Findings
The most comprehensive clinical data on this compound comes from the Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infraction (ESCAMI) trial [3].
| Trial Aspect | Details and Findings |
|---|---|
| Trial Design | International, prospective, randomized, double-blind, placebo-controlled phase 2 trial. |
| Patients | Patients undergoing thrombolytic therapy or primary angioplasty for acute ST-elevation MI. |
| Primary Endpoint | Infarct size measured by cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH). |
| Dosing | Stage 1: 50, 100, 150, or 200 mg. Stage 2: 100 and 150 mg (selected from Stage 1). |
| Overall Result | No significant limitation of infarct size or improvement in clinical outcome (death, cardiogenic shock, heart failure, life-threatening arrhythmias) [3]. |
| Key Subgroup Finding | A significant reduction in the incidence of heart failure was observed specifically in patients reperfused late (>4 hours after symptom onset) [3]. |
Here are answers to specific questions researchers might encounter.
Q1: The overall ESCAMI trial was negative. Is there still a rationale for studying this compound? A: Yes, but the focus may need refinement. The subgroup analysis suggesting a benefit in late reperfusion (>4 hours) provides a specific hypothesis for future research [3]. Furthermore, the strong preclinical rationale and positive results in animal models indicate that the drug's efficacy may be highly dependent on specific experimental or clinical conditions, such as the timing of administration and the severity of ischemia [2].
Q2: In our isolated heart model, we are not observing the expected cardioprotective effects with this compound. What could be the cause? A: Several factors in your experimental protocol could influence the outcome:
Q3: What is a validated experimental protocol for testing this compound in an isolated heart model? A: The following methodology has been used in published research [2]:
The diagram below illustrates the core mechanism of action of this compound and the key measurements from the experimental protocol.
The experimental protocol involves measuring key outcomes at critical points to validate the pathway. Functional recovery (e.g., LVP), mitochondrial state (NADH/FAD), calcium levels, oxidative stress (superoxide), and final infarct size are key metrics to confirm both the injury mechanism and the protective effect of this compound [2].
The table below summarizes key findings from a 2003 comparative study in isolated, perfused rat hearts subjected to ischemia and reperfusion. All drugs were tested at 3 μM [1] [2].
| Parameter | Untreated Hearts | EIPA | Cariporide | Eniporide |
|---|---|---|---|---|
| Intracellular Na+ after 30 min ischemia (% of baseline) | 293 ± 26% | 212 ± 6%* | 157 ± 5%* | 146 ± 6%* |
| Post-ischemic Contractile Recovery (Rate Pressure Product, ×10³ mmHg/min) | 12.0 ± 1.9 | 12.1 ± 2.1 | 19.5 ± 2.8* | 20.4 ± 2.5* |
| Impact on Ischemic Acidosis | Baseline | No significant difference from untreated | No significant difference from untreated | No significant difference from untreated |
| Reported Side Effects | - | More side effects at concentration used | Fewer side effects than EIPA | Fewer side effects than EIPA |
Note: * denotes p < 0.01 versus untreated group. RPP: Rate Pressure Product.
The data in the table above were generated using the following methodology [1] [2]:
Both this compound and Cariporide are benzoylguanidine-type inhibitors that selectively target the Na+/H+ exchanger isoform 1 (NHE1) [3]. The following diagram illustrates the core mechanism of action relevant to ischemia-reperfusion injury.
The promising preclinical data did not successfully translate into clinical practice, as large-scale human trials yielded disappointing results.
| Inhibitor | Clinical Trial | Key Outcome | Status |
|---|---|---|---|
| Cariporide | GUARDIAN [4] [5] | No effective protection of myocardium during ischemia/reperfusion; slightly higher risk for cerebrovascular accidents. | Never entered medical practice [4]. |
| This compound | ESCAMI [4] [6] | No limitation of infarct size or improvement in clinical outcome. | Never approved for human use [4]. |
Current research interest is shifting towards repurposing these potent and specific compounds, particularly Cariporide, for oncology applications, where their ability to disrupt the unique pH dynamics of cancer cells presents a novel therapeutic strategy [7] [4] [3].
The table below summarizes key inhibitory and pharmacokinetic data for Eniporide and EIPA.
| Property | This compound | EIPA |
|---|---|---|
| Primary Inhibitor Class | Benzoylguanidine [1] | Pyrazinoylguanidine [1] |
| Reported IC₅₀ for NHE1 | ~12 ng/mL (approx. 34 nM) in human platelets [2] | ~0.15 - 0.66 µM (KI, 660 nM) for NHE1 [3] [4] |
| Key Molecular Targets | NHE1 (Primary) [1] [2] | NHE1, NHE2, NHE7, TRPP3 channel [3] [5] [6] |
| Specificity | High specificity for NHE1 [1] [4] | Broad-spectrum; inhibits multiple NHE isoforms and other targets [1] [5] [4] |
| Anti-Cancer Viability (3D Spheroid) | No detectable effect on breast cancer spheroid viability at 10 µM [1] | Potently reduces breast cancer spheroid viability to ~10% of control at 10 µM [1] |
| Primary Experimental Use Context | Cardioprotection [2] [4] | Basic research; tool compound for probing NHE function and off-target effects [1] [5] |
For your experimental work, here are the methodologies referenced in the search results.
1. Cell Viability Assay in 3D Spheroids [1]
2. Platelet Swelling Assay for NHE1 Inhibition [2]
3. Intracellular pH (pHi) Measurement [5]
The diagram below illustrates the core mechanisms of action and contexts for experimental use, integrating the findings for both compounds.
| Feature | Cariporide (GUARDIAN Trial) | Eniporide (ESCAMI Trial) |
|---|---|---|
| Trial Design | Combined Phase 2/3, multicenter, double-blind, randomized, placebo-controlled [1] | Phase 2, international, prospective, randomized, double-blind, placebo-controlled [2] |
| Patient Population | 11,590 patients with UA/NSTEMI or undergoing high-risk PCI or CABG [1] [3] | 1,389 patients with ST-elevation MI (STEMI) undergoing thrombolysis or primary angioplasty [2] |
| Dosing | 20, 80, or 120 mg; 60-min infusion every 8 hours for 2-7 days [1] | 50, 100, 150, or 200 mg; single 10-min infusion before reperfusion therapy [2] |
| Primary Efficacy Endpoint | All-cause mortality or MI at 36 days [1] | Infarct size measured by cumulative release of α-HBDH (AUC 0-72h) [2] |
| Key Findings | Overall: No significant reduction in primary endpoint (10% risk reduction with 120 mg dose, p=0.12). CABG Subgroup: 25% risk reduction in death or MI at 36 days (p=0.03), sustained at 6 months [3]. | Stage 1 (430 pts): 100 mg and 150 mg doses showed smaller infarct sizes, especially in angioplasty group. Stage 2 (959 pts): No difference in enzymatic infarct size vs. placebo. No effect on clinical outcome [2]. | | Safety & Tolerability | Well tolerated; most adverse events were mild and transient [3] | Not specifically reported, but the trial concluded no overall clinical benefit [2] |
Both this compound and cariporide are potent and selective inhibitors of the sodium-hydrogen exchanger isoform-1 (NHE-1) [1] [2]. The following diagram illustrates the cardioprotective mechanism of NHE-1 inhibition during ischemia and reperfusion, which is central to both drugs' proposed action.
The diagram shows that during ischemia, the lack of oxygen causes intracellular acidosis, activating NHE-1. During reperfusion, the washout of hydrogen ions from the extracellular space further intensifies NHE-1 activity. By inhibiting NHE-1, cariporide and this compound aim to break this cycle, preventing calcium overload and subsequent cell death [1] [4].
The trials for cariporide and this compound had distinct designs tailored to their objectives and patient populations.
The table below summarizes key findings from a study on isolated, perfused rat hearts, which directly compared the effectiveness of several NHE blockers in reducing ischemic Na+ overload and improving post-ischemic contractile recovery [1] [2].
| Parameter | Untreated | EIPA | Cariporide | Eniporide |
|---|---|---|---|---|
| Dose Used | - | 3 µM | 3 µM | 3 µM |
| Intracellular Na+ after 30 min ischemia (% of baseline) | 293 ± 26% | 212 ± 6% | 157 ± 5% | 146 ± 6% | | Post-ischemic Contractile Recovery (Rate Pressure Product, x10³ mmHg/min) | 12.0 ± 1.9 | 12.1 ± 2.1 | 19.5 ± 2.8 | 20.4 ± 2.5 | | Effect on Ischemic Acidosis (pHi) | No significant difference between groups | No significant difference between groups | No significant difference between groups | No significant difference between groups | | Key Conclusions | - | Less effective; exhibited more side effects | Highly effective in reducing Na+ overload and improving recovery | Highly effective in reducing Na+ overload and improving recovery |
The comparative data was generated under the following experimental conditions, as described in the source study [1] [2]:
This experimental setup is a standard model for simulating ischemic heart conditions and evaluating potential cardioprotective drugs. The use of NMR spectroscopy provides a direct and quantitative measurement of the critical intracellular ions involved in ischemia-reperfusion injury.
The following diagram illustrates the core mechanism of NHE1 activation during ischemia and the logical flow of the experiment that generated the comparative data.
The diagram above shows the established pathway of ischemia-reperfusion injury. During ischemia, anaerobic metabolism causes a buildup of H+ ions, leading to cytosolic acidosis. This activates the Na+/H+ exchanger 1 (NHE1), which attempts to normalize pH by extruding H+ in exchange for Na+ influx. This results in intracellular Na+ overload [3] [4] [1]. The high Na+ level then drives the Na+/Ca2+ exchanger (NCX) to operate in reverse, importing massive amounts of Ca2+, which leads to lethal Ca2+ overload, cell death, and poor functional recovery upon reperfusion [4] [1] [2].
The experimental intervention involves applying NHE blockers like this compound to inhibit this cascade at its source, thereby preventing Na+ and subsequent Ca2+ overload.
| Inhibitor | IC₅₀ for human NHE-1 | Reported Selectivity (vs. other NHE isoforms) | Key Experimental Findings |
|---|---|---|---|
| Eniporide | 4.5 nM [1] | Highly selective [1] | Potently inhibits NHE-1 with low nanomolar efficacy [1]. |
| Cariporide | 30 nM [1] | Highly selective [2] | A well-characterized, selective NHE-1 inhibitor [2]. |
| Zoniporide | 14 nM [3] | >150-fold [3] | Potent and highly selective for NHE-1; reduces infarct size in animal models [3] [4]. |
| T-162559 | 0.96 nM [1] | Highly selective [1] | A novel aminoguanidine derivative with greater potency than this compound and cariporide [1]. |
The quantitative data in the table above primarily comes from a standardized cellular assay designed to directly measure NHE activity and inhibitor potency.
NHE-1 is a critical membrane protein responsible for maintaining intracellular pH by exchanging one intracellular proton (H⁺) for one extracellular sodium ion (Na⁺) [5] [6]. While this function is essential under normal conditions, its excessive activation during pathologies like cardiac ischemia can be harmful.
The diagram below illustrates how NHE-1 inhibition provides cellular protection, particularly in the heart.
The protective mechanism occurs because inhibiting NHE-1 prevents the initial sodium influx, thereby breaking the chain of events that leads to calcium overload and cell death [5] [7].
Although this compound demonstrated powerful protective effects in preclinical models of myocardial infarction [2], its translation to clinical success was not straightforward.
| Compound Name | IC₅₀ Value for NHE1 | Key Characteristics & Context |
|---|---|---|
| Eniporide | 4.5 nM [1] | Acylguanidine derivative; selective for human NHE1; limited infarct size in experimental models but did not improve clinical outcome in a Phase 2 trial for ST-elevation myocardial infarction (MI) [2]. |
| T-162559 | 0.96 nM [1] | Novel aminoguanidine derivative; more potent than Cariporide and this compound in the 2001 study; did not affect Na+/HCO₃⁻ cotransport or Na+/Ca²⁺ exchange [1]. |
| Cariporide | 30 nM [1] | Well-studied acylguanidine derivative; investigated in cardioprotection and as a potential anticancer agent [3]. |
| Compound 7g | 0.78 µM (780 nM) [4] | Novel inhibitor with a diphenyl ketone scaffold; demonstrated efficacy in a mouse model of heart failure at 10 mg/kg [4]. |
| HOE642 (Cariporide) | 0.3 mg/kg/day (in vivo dose) [5] | Improved motor-sensory and cognitive function recovery in a mouse model of ischemic stroke when administered 24 hours post-stroke [5]. |
| Rimeporide | N/A (in vivo study) [5] | A first-in-class NHE-1 inhibitor; showed similar functional recovery benefits as HOE642 in a mouse stroke model with delayed administration [5]. |
The search results provide details on the methodology used to determine the IC₅₀ value for this compound [1]. The core experimental workflow can be summarized as follows:
Title: NHE1 Inhibitor IC50 Assay Workflow
Detailed Protocol Steps:
The table below summarizes the available quantitative data on this compound. Please note that this information pertains to the parent drug, as data on its metabolites is not available in the search results.
| Property | Details |
|---|---|
| Molecular Weight | 320.37 g/mol [1] |
| Molecular Formula | C₁₄H₁₆N₄O₃S [1] |
| CAS Number | 176644-21-6 [1] |
| Biological Activity | Na(+)/H(+) exchange (NHE) inhibitor [2] [1] [3] |
| Tested Doses (Human Trial) | 50 mg, 100 mg, 150 mg, 200 mg (intravenous) [4] |
| Solubility (DMSO) | 25 mg/mL (78.03 mM) [1] |
| Primary Experimental Model (Preclinical) | Isolated guinea pig hearts (Langendorff preparation) [2] |
Here are the detailed methodologies for key experiments cited in the search results, which you can use as a reference for your own research.
Human Clinical Trial (ESCAMI)
Preclinical Study on Mechanism of Action
This compound is a specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). The following diagram illustrates the mechanism by which NHE1 inhibition provides cardioprotection during ischemia and reperfusion, based on the described preclinical study [2].
NHE1 Inhibition Protects Against Cardiac Injury
While direct comparative data on metabolites is unavailable, the broader context of NHE1 inhibitors is informative.